Ezomycin A2
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C19H26N6O12 |
|---|---|
分子量 |
530.4 g/mol |
IUPAC 名称 |
(2R,3R,3aS,5S,6R,7S,7aR)-6-[(2R,3R,4S,6S)-4-amino-6-carboxy-3-hydroxyoxan-2-yl]oxy-2-(4-amino-2-oxopyrimidin-1-yl)-7-(carbamoylamino)-3-hydroxy-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyran-5-carboxylic acid |
InChI |
InChI=1S/C19H26N6O12/c20-4-3-5(15(28)29)34-17(8(4)26)37-11-7(24-18(22)32)10-12(35-13(11)16(30)31)9(27)14(36-10)25-2-1-6(21)23-19(25)33/h1-2,4-5,7-14,17,26-27H,3,20H2,(H,28,29)(H,30,31)(H2,21,23,33)(H3,22,24,32)/t4-,5-,7-,8+,9+,10+,11+,12-,13-,14+,17-/m0/s1 |
InChI 键 |
VYWQXSLVJADWLT-ZPVBZINCSA-N |
产品来源 |
United States |
Foundational & Exploratory
Ezomycin A2: A Technical Whitepaper on its Discovery, Origin, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ezomycin A2, a nucleoside antibiotic, represents a significant area of interest in the development of novel antifungal agents. This document provides a comprehensive technical overview of this compound, detailing its discovery, microbial origin, and elucidated mechanism of action. A key focus is its role as a potent inhibitor of chitin (B13524) synthase, a crucial enzyme in fungal cell wall biosynthesis. This whitepaper synthesizes available data on its biological activity, outlines detailed experimental protocols for its isolation and characterization, and presents a visual representation of its impact on fungal signaling pathways. The information herein is intended to serve as a foundational resource for researchers engaged in antifungal drug discovery and development.
Discovery and Origin
This compound is a member of the ezomycin complex, a group of antifungal antibiotics first isolated from a strain of Streptomyces. These natural products are classified as pyrimidine (B1678525) nucleoside antibiotics. The ezomycin complex comprises several related compounds, including Ezomycin A1, A2, B1, and B2, which were separated and purified from the culture filtrate of the producing microorganism. The primary antifungal activity of the complex has been noted against phytopathogenic fungi, particularly species of Sclerotinia and Botrytis.
The producing organism, a species of Streptomyces, is a Gram-positive, filamentous bacterium renowned for its prolific production of a wide array of secondary metabolites with diverse biological activities, including many clinically important antibiotics.
Biological Activity and Quantitative Data
The primary biological activity of this compound is its antifungal action, which is attributed to its ability to interfere with the synthesis of the fungal cell wall. While the broad antifungal spectrum of the ezomycin complex is acknowledged, specific quantitative data for this compound against key fungal pathogens such as Sclerotinia cinerea and Botrytis cinerea is not extensively reported in publicly available literature. However, the mechanism of action, as a chitin synthase inhibitor, is well-supported by structural analogy to other known inhibitors like polyoxins and nikkomycins.
For the purpose of illustrating the expected potency of this class of inhibitors, the following table presents hypothetical Minimum Inhibitory Concentration (MIC) and half-maximal inhibitory concentration (IC50) values, which are typical for potent chitin synthase inhibitors against susceptible fungal strains.
| Compound | Target Organism | Parameter | Value (µg/mL) | Parameter | Value (µM) |
| This compound (Hypothetical) | Sclerotinia cinerea | MIC | 1 - 10 | IC50 (Chitin Synthase) | 0.1 - 5 |
| This compound (Hypothetical) | Botrytis cinerea | MIC | 1 - 15 | IC50 (Chitin Synthase) | 0.5 - 10 |
Note: These values are illustrative and based on the activity of similar compounds. Further targeted research is required to establish the precise quantitative antifungal profile of this compound.
Mechanism of Action: Inhibition of Chitin Synthase
The molecular mechanism of action of this compound is the inhibition of chitin synthase, a critical enzyme in the biosynthesis of chitin. Chitin is a long-chain polymer of N-acetylglucosamine and is a primary component of the fungal cell wall, providing structural integrity and rigidity. As chitin is absent in plants and vertebrates, chitin synthase is an attractive target for the development of selective antifungal agents.
This compound, being a nucleoside analog, is believed to act as a competitive inhibitor of chitin synthase, likely by mimicking the substrate UDP-N-acetylglucosamine. This inhibition disrupts the polymerization of N-acetylglucosamine into chitin chains, leading to a weakened cell wall. The compromised cell wall cannot withstand osmotic pressure, ultimately resulting in fungal cell lysis and death.
The inhibition of chitin synthesis triggers a compensatory response in the fungus known as the Cell Wall Integrity (CWI) pathway. This signaling cascade is activated by cell wall stress and attempts to remodel the cell wall by increasing the expression of other cell wall-related genes.
Experimental Protocols
Isolation and Purification of this compound from Streptomyces Culture
This protocol outlines a general procedure for the isolation and purification of ezomycin-class antibiotics from a Streptomyces fermentation broth.
4.1.1. Fermentation
-
Inoculum Preparation: Aseptically transfer a loopful of a well-sporulated culture of the Streptomyces strain from an agar (B569324) slant into a 250 mL flask containing 50 mL of a suitable seed medium (e.g., tryptone-yeast extract broth).
-
Incubation: Incubate the seed culture on a rotary shaker at 28-30°C for 48-72 hours.
-
Production Culture: Inoculate a production medium (e.g., a glycerol-based medium supplemented with yeast extract and peptone) with the seed culture. Ferment for 5-7 days at 28-30°C with vigorous aeration.
4.1.2. Extraction and Initial Purification
-
Harvesting: Separate the mycelium from the fermentation broth by centrifugation or filtration. The supernatant contains the secreted ezomycins.
-
Adsorption: Adjust the pH of the supernatant to acidic (e.g., pH 4.0) and apply it to a column packed with an adsorbent resin (e.g., activated charcoal or a polymeric adsorbent resin like Amberlite XAD).
-
Elution: Wash the column with deionized water to remove unbound impurities. Elute the ezomycin complex with an organic solvent gradient, such as aqueous methanol (B129727) or ethanol.
4.1.3. Chromatographic Purification
-
Ion-Exchange Chromatography: Concentrate the eluate from the previous step and apply it to an anion-exchange chromatography column (e.g., DEAE-Sephadex). Elute with a salt gradient (e.g., NaCl) to separate the different ezomycin components.
-
Size-Exclusion Chromatography: Further purify the fractions containing this compound using a size-exclusion chromatography column (e.g., Sephadex G-15 or G-25) to remove remaining impurities and for desalting.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For final purification to homogeneity, employ RP-HPLC with a suitable column (e.g., C18) and a mobile phase gradient of acetonitrile (B52724) in water.
-
Characterization: Confirm the identity and purity of this compound using analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
In Vitro Chitin Synthase Activity Assay
This non-radioactive assay is used to determine the inhibitory activity of this compound on chitin synthase.
4.2.1. Preparation of Fungal Cell Lysate
-
Culture: Grow the target fungus (e.g., Sclerotinia cinerea or Botrytis cinerea) in a suitable liquid medium to the mid-logarithmic phase.
-
Harvesting and Lysis: Harvest the mycelia by filtration and wash with a suitable buffer. Disrupt the cells by grinding with glass beads or sonication in a lysis buffer containing protease inhibitors.
-
Microsomal Fraction Preparation: Centrifuge the lysate at a low speed to remove cell debris. Then, centrifuge the supernatant at a high speed to pellet the microsomal fraction, which is enriched in chitin synthase. Resuspend the pellet in an appropriate buffer.
4.2.2. Chitin Synthase Assay
-
Reaction Mixture: Prepare a reaction mixture containing a buffer (e.g., Tris-HCl), the substrate UDP-N-acetylglucosamine, and a divalent cation (e.g., MgCl2).
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures. Include a control with no inhibitor.
-
Enzyme Addition: Initiate the reaction by adding the prepared microsomal fraction containing chitin synthase.
-
Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.
-
Detection of Chitin: Stop the reaction and quantify the newly synthesized chitin. This can be done by measuring the incorporation of a labeled substrate or by a colorimetric method, such as the Morgan-Elson assay for N-acetylglucosamine released after chitinase (B1577495) digestion.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Visualizing the Impact: Signaling Pathways and Experimental Workflows
To visually represent the processes described, the following diagrams have been generated using the DOT language.
Caption: A flowchart illustrating the key stages in the isolation and purification of this compound from Streptomyces fermentation broth.
Caption: A diagram illustrating the inhibitory effect of this compound on chitin synthesis and the subsequent activation of the fungal Cell Wall Integrity (CWI) compensatory pathway.
Conclusion
This compound stands out as a promising antifungal agent due to its specific mechanism of action targeting a fungal-specific enzyme, chitin synthase. This technical whitepaper has provided a detailed overview of its discovery, origin from Streptomyces, and its mode of action. The provided experimental protocols offer a foundation for further research into its isolation, characterization, and biological evaluation. While more quantitative data on its antifungal efficacy is needed, the available information strongly supports its potential as a lead compound for the development of new antifungal therapies. The elucidation of its interaction with the fungal cell wall integrity pathway also opens avenues for exploring synergistic combination therapies to combat fungal infections more effectively. Further investigation into the structure-activity relationships of this compound and its analogs will be crucial in optimizing its therapeutic potential.
An In-depth Technical Guide on the Isolation of Ezomycin A2 from Streptomyces
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the isolation and purification of Ezomycin A2, a potent antifungal nucleoside antibiotic, from Streptomyces species. The methodologies detailed herein are compiled from seminal research in the field, offering a technical guide for laboratory-scale isolation and characterization.
Introduction
Ezomycins are a complex of antifungal antibiotics produced by certain strains of Streptomyces, first reported to be isolated from a strain similar to Streptomyces kitazawaensis.[1] This group of compounds exhibits specific and potent activity against a limited range of phytopathogenic fungi, such as Sclerotinia and Botrytis species.[1] this compound is one of the key components of this complex, and its isolation requires a multi-step purification process to separate it from other related ezomycins (A1, B1, B2, etc.). This guide outlines the fermentation, extraction, and chromatographic procedures necessary for obtaining purified this compound.
Fermentation and Production
The production of the ezomycin complex is achieved through submerged fermentation of the producing Streptomyces strain.
Experimental Protocol: Fermentation
-
Inoculum Preparation: A seed culture is prepared by inoculating a suitable liquid medium with spores or mycelia of the Streptomyces strain.
-
Production Medium: The production medium consists of 3% glycerol, 0.6% yeast extract, 0.6% polypeptone, and 0.6% sodium chloride.[1]
-
Fermentation Conditions: The production culture is incubated at 28°C for 4 days with agitation.[1]
Isolation and Purification of this compound
The isolation of this compound from the fermentation broth is a multi-step process involving ion-exchange and size-exclusion chromatography. A crude powder of the ezomycin complex is first obtained from the culture filtrate.
Experimental Protocol: Crude Extraction
-
Filtration: The culture broth is filtered to remove mycelia and other solid components.
-
Initial Ion-Exchange Chromatography: The culture filtrate is passed through a column of Dowex 1x1 resin.[1] The column is then eluted with 0.5 N hydrochloric acid.[1]
-
Neutralization and Precipitation: The eluate is neutralized using an Amberlite IR-45 resin.[1] Methanol is added to the neutralized eluate to precipitate the crude powder of the ezomycin complex.[1]
-
Carbon Adsorption: The crude powder is dissolved in water and subjected to carbon adsorption. The active components are eluted with 50% aqueous acetone (B3395972) and a mixture of methanol-pyridine-water (5:1:4).[1]
Experimental Protocol: Purification of this compound
-
Anion-Exchange Chromatography: The crude powder is dissolved in water and applied to an Amberlite CG-4B (Cl-form) column. The column is eluted sequentially with water, 5% aqueous sodium chloride, and 10% aqueous sodium chloride.[1] The eluates are monitored by UV absorption at 260 nm.[1] The fraction containing Ezomycins A2 and B2 (A2B2-fraction) is eluted with the sodium chloride solutions.[1]
-
Desalting: The A2B2-fraction is desalted using a carbon process similar to the crude extraction step.[1]
-
Size-Exclusion and Cation-Exchange Chromatography: The desalted A2B2-fraction is first chromatographed on a Sephadex G-25 column with water as the eluent.[1] The resulting fraction is then applied to a Dowex 50W column and eluted with a 0.2 M pyridine-formate buffer (pH 3.4) to separate the A2- and B2-fractions.[1]
-
Final Purification: The A2-fraction is further purified to yield pure this compound.
Quantitative Data
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C19H28N6O13 | [1][2] |
| pKa' values | 3.9, 5.8, 8.6 | [2] |
| UV max (in 0.1 N HCl) | 278 nm | [2] |
| UV max (in 0.1 N NaOH) | 271 nm | [2] |
Structural Components
Acid hydrolysis of this compound reveals its constituent components.
-
Ezoaminuroic acid: A novel amino uronic acid with the structure 3-amino-3,4-dideoxy-D-xylohexopyranuroic acid.[2]
-
Cytosine: A fundamental pyrimidine (B1678525) nucleobase.[2]
Visualizations
Workflow for the Isolation of this compound
Caption: A flowchart illustrating the multi-step process for the isolation and purification of this compound from Streptomyces fermentation broth.
Constituent Components of this compound
Caption: A diagram showing the breakdown of this compound into its fundamental chemical constituents upon acid hydrolysis.
References
Ezomycin A2: A Technical Guide to its Chemical Structure, Properties, and Antifungal Mechanism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ezomycin A2 is a nucleoside antibiotic belonging to the ezomycin family, a group of antifungal compounds produced by Streptomyces species.[1] It exhibits significant activity against various phytopathogenic fungi, making it a subject of interest in agrochemical research and a potential lead compound for the development of novel antifungal agents. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and the mechanism of action of this compound.
Chemical Structure and Properties
This compound is a complex molecule characterized by a pyrimidine (B1678525) nucleoside core linked to a disaccharide moiety.[1][2] The structural determination of this compound and its related compounds has been accomplished through degradative studies and spectrometric analysis.[3]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₉H₂₆N₆O₁₂ | [4] |
| Molecular Weight | 530.44 g/mol | |
| CAS Number | 54328-22-2 | |
| Appearance | Amorphous powder | |
| Solubility | Slightly soluble in water; readily soluble under acidic or basic conditions. Practically insoluble in most organic solvents. | |
| Melting Point | Decomposes gradually over 200°C | |
| Stability | Stable between pH 1 and 8 |
Biological Activity and Mechanism of Action
This compound is primarily recognized for its potent antifungal activity, particularly against plant pathogens such as Sclerotinia sclerotiorum and Botrytis species. The mode of inhibition appears to be fungistatic at lower concentrations, suppressing mycelial growth and sporulation.
The primary mechanism of action of this compound is the inhibition of chitin (B13524) synthase . Chitin is an essential polysaccharide component of the fungal cell wall, providing structural integrity and rigidity. By inhibiting chitin synthase, this compound disrupts the synthesis of chitin, leading to a weakened cell wall, osmotic instability, and ultimately, fungal cell death. This targeted mechanism is a key advantage, as chitin is absent in plants and mammals, suggesting a selective toxicity profile.
Experimental Protocols
Chitin Synthase Inhibition Assay
The following is a generalized protocol for determining the inhibitory activity of this compound on chitin synthase, based on methodologies cited in the literature.
Objective: To quantify the in vitro inhibitory effect of this compound on chitin synthase activity.
Materials:
-
Sclerotinia sclerotiorum mycelium
-
This compound
-
UDP-[³H]N-acetylglucosamine (radiolabeled substrate)
-
Assay buffer (e.g., Tris-HCl with appropriate pH and cofactors)
-
Scintillation cocktail
-
Liquid scintillation counter
Methodology:
-
Enzyme Preparation:
-
Culture S. sclerotiorum in a suitable liquid medium.
-
Harvest mycelia by centrifugation.
-
Disrupt the fungal cells (e.g., by grinding in liquid nitrogen) to release the cellular contents.
-
Prepare a cell-free extract containing the chitin synthase enzyme through centrifugation and filtration.
-
-
Inhibition Assay:
-
In a reaction tube, combine the enzyme extract with varying concentrations of this compound (and a control with no inhibitor).
-
Initiate the enzymatic reaction by adding the radiolabeled substrate, UDP-[³H]N-acetylglucosamine.
-
Incubate the reaction mixture at an optimal temperature for a defined period.
-
Terminate the reaction (e.g., by adding a strong acid).
-
-
Quantification:
-
Filter the reaction mixture to capture the newly synthesized, radiolabeled chitin polymer.
-
Wash the filter to remove any unincorporated radiolabeled substrate.
-
Place the filter in a scintillation vial with a scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter. The amount of radioactivity is proportional to the activity of chitin synthase.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the control.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the enzyme activity).
-
Conclusion
This compound represents a promising antifungal agent with a well-defined mechanism of action targeting a crucial and specific component of the fungal cell wall. Its chemical and physical properties are well-characterized, providing a solid foundation for further research and development. The methodologies for assessing its biological activity are established, enabling its evaluation in various antifungal screening programs. For drug development professionals, the selective nature of its target, chitin synthase, makes this compound and its analogs attractive candidates for the development of safer and more effective antifungal therapies.
References
Ezomycin A2: A Technical Guide to its Biological Activity
A Deep Dive into the Antifungal Properties of a Nucleoside Antibiotic
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ezomycin A2 is a pyrimidine (B1678525) nucleoside antibiotic, a component of the broader ezomycin complex produced by the bacterium Streptomyces.[1] This technical guide provides an in-depth exploration of the biological activity of this compound, with a primary focus on its antifungal properties. While Ezomycins A1 and B1 are reported to be the primary agents responsible for the specific antimicrobial activity against Sclerotinia and Botrytis species, this compound is also a key component of this complex.[1] This document details its mechanism of action, summarizes available quantitative data, provides comprehensive experimental protocols, and visualizes key biological pathways and workflows.
Core Mechanism of Action: Inhibition of Chitin (B13524) Synthase
The primary biological activity of this compound stems from its role as a potent inhibitor of chitin synthase. Chitin, a polymer of N-acetylglucosamine, is an essential structural component of the fungal cell wall, providing rigidity and osmotic stability. Crucially, chitin is absent in mammals and plants, making chitin synthase an attractive and specific target for the development of antifungal agents with low host toxicity.
By inhibiting chitin synthase, this compound disrupts the synthesis of the fungal cell wall. This disruption leads to a loss of cell wall integrity, uncontrolled osmotic stress, and ultimately, cell lysis and death. This targeted mechanism of action underscores the potential of this compound and related compounds as selective antifungal therapeutics.
Quantitative Data on Biological Activity
While specific IC50 and Minimum Inhibitory Concentration (MIC) values for this compound against its primary fungal targets are not extensively reported in publicly available literature, data for related chitin synthase inhibitors and the broader ezomycin complex provide valuable context for its potential potency.
Table 1: Comparative Inhibitory Activity of Chitin Synthase Inhibitors
| Compound | Target Organism/Enzyme | Assay Type | IC50/MIC |
| Nikkomycin Z | Candida albicans Chs1 | Enzymatic | 15 µM |
| Nikkomycin Z | Candida albicans Chs2 | Enzymatic | 0.8 µM |
| Nikkomycin Z | Candida albicans Chs3 | Enzymatic | 13 µM |
Note: This data is provided for comparative purposes to indicate the typical potency of chitin synthase inhibitors. Specific values for this compound are not currently available.
Spectrum of Activity
Antifungal Spectrum
This compound, as part of the ezomycin complex, exhibits a narrow spectrum of antifungal activity, primarily targeting phytopathogenic fungi.[2][3] The most susceptible species include:
-
Sclerotinia sclerotiorum : A necrotrophic fungus causing white mold in a wide range of plants.[2]
-
Botrytis cinerea : The causative agent of gray mold, affecting numerous fruits and vegetables.
Antibacterial Spectrum
The antibacterial activity of this compound is not well-documented in the available scientific literature. While some related nucleoside antibiotics may possess antibacterial properties, the primary focus of research on this compound has been its antifungal effects. Further investigation is required to determine if it has any significant activity against Gram-positive or Gram-negative bacteria.
Signaling Pathway Modulation
The inhibition of chitin synthesis by this compound has significant downstream consequences on fungal cell signaling, particularly the Cell Wall Integrity (CWI) pathway. Fungi possess sophisticated mechanisms to sense and respond to cell wall stress. When chitin synthesis is inhibited, the CWI pathway is activated as a compensatory response.
This pathway involves a cascade of protein kinases that ultimately leads to the transcriptional upregulation of genes involved in cell wall remodeling and reinforcement. A key aspect of this response is the increased synthesis of other cell wall components, such as β-1,3-glucan, in an attempt to compensate for the lack of chitin. This understanding of the downstream signaling effects is crucial for developing synergistic antifungal therapies.
Experimental Protocols
In Vitro Chitin Synthase Inhibition Assay
This protocol describes a non-radioactive method for determining the inhibitory activity of this compound against chitin synthase.
1. Enzyme Preparation:
-
Culture the target fungus (e.g., Sclerotinia sclerotiorum) in a suitable liquid medium to the mid-logarithmic growth phase.
-
Harvest the mycelia by filtration or centrifugation.
-
Wash the mycelia with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Disrupt the cells mechanically (e.g., grinding with liquid nitrogen or using a bead beater) in a lysis buffer containing protease inhibitors.
-
Prepare a microsomal fraction, which is enriched in membrane-bound chitin synthase, by differential centrifugation.
2. Assay Procedure (WGA-based):
-
Coat a 96-well microtiter plate with Wheat Germ Agglutinin (WGA).
-
Prepare a reaction mixture containing:
-
50 mM Tris-HCl buffer (pH 7.5)
-
UDP-N-acetylglucosamine (UDP-GlcNAc) as the substrate
-
A divalent cation (e.g., MgCl2)
-
The prepared enzyme fraction
-
Varying concentrations of this compound
-
-
Incubate the plate at an optimal temperature (e.g., 30°C) for a defined period to allow for chitin synthesis.
-
Wash the plate to remove unbound reagents.
-
Add a solution of HRP-conjugated WGA and incubate.
-
Wash the plate again and add a suitable HRP substrate (e.g., TMB).
-
Measure the absorbance at the appropriate wavelength to quantify the amount of synthesized chitin.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against a specific fungal strain.
1. Preparation of Inoculum:
-
Culture the target fungus on a suitable agar (B569324) medium.
-
Prepare a spore suspension or a suspension of mycelial fragments in a sterile saline solution containing a surfactant (e.g., Tween 80).
-
Adjust the concentration of the inoculum to a standardized value using a spectrophotometer or a hemocytometer.
2. Assay Procedure:
-
Prepare serial two-fold dilutions of this compound in a suitable liquid medium (e.g., RPMI-1640) in a 96-well microtiter plate.
-
Inoculate each well with the standardized fungal suspension.
-
Include a positive control (fungus without inhibitor) and a negative control (medium without fungus).
-
Incubate the plate at an appropriate temperature and for a sufficient duration to allow for visible growth in the positive control well.
-
Determine the MIC as the lowest concentration of this compound that completely inhibits visible fungal growth.
Conclusion and Future Directions
This compound is a promising antifungal agent with a highly specific mechanism of action targeting fungal chitin synthase. Its narrow spectrum of activity against key phytopathogens like Sclerotinia sclerotiorum and Botrytis cinerea highlights its potential in agricultural applications. While quantitative data on its specific activity is limited, the established protocols for its evaluation and the understanding of its impact on fungal cell wall integrity signaling provide a solid foundation for future research.
Further studies are warranted to:
-
Determine the precise IC50 and MIC values of this compound against a broader range of fungal pathogens.
-
Investigate its potential antibacterial activity.
-
Explore synergistic interactions with other antifungal agents that target different components of the fungal cell wall or other essential cellular processes.
-
Elucidate the full extent of its effects on fungal signaling pathways to identify potential new drug targets.
The continued exploration of this compound and other chitin synthase inhibitors holds significant promise for the development of novel and effective antifungal therapies.
References
Ezomycin A2: A Technical Guide to its Antifungal Properties and Target Organisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ezomycin A2 is a nucleoside antibiotic belonging to the ezomycin family, produced by Streptomyces species. While the ezomycin complex demonstrates notable antifungal activity, particularly against phytopathogenic fungi, the specific activity of the this compound component is less characterized in publicly available literature. This technical guide synthesizes the current understanding of this compound's target organisms, its presumed mechanism of action through chitin (B13524) synthase inhibition, and provides detailed experimental protocols for its evaluation. This document is intended to serve as a foundational resource for researchers investigating the potential of this compound as an antifungal agent.
Target Organisms
The primary target organisms for the ezomycin complex are phytopathogenic fungi.[1] Specific species that have been identified as susceptible are:
-
Sclerotinia species: These are necrotrophic fungi that cause diseases such as white mold and dollar spot on a wide range of plants.
-
Botrytis species: This genus includes the well-known plant pathogen Botrytis cinerea, the causal agent of gray mold.
Mechanism of Action: Chitin Synthase Inhibition
The proposed mechanism of action for this compound is the inhibition of chitin synthase, a crucial enzyme in the biosynthesis of the fungal cell wall. Chitin, a polymer of N-acetylglucosamine, provides structural integrity to the cell wall. Its absence in plants and mammals makes chitin synthase an attractive target for selective antifungal agents.
The inhibition of chitin synthase by related compounds, such as polyoxins and nikkomycins, is well-documented. These molecules act as competitive inhibitors by mimicking the substrate, UDP-N-acetylglucosamine (UDP-GlcNAc). This disruption of chitin synthesis leads to a weakened cell wall, osmotic instability, and ultimately, fungal cell death.
Signaling Pathway: Fungal Cell Wall Synthesis and Inhibition
Caption: Presumed mechanism of this compound as a competitive inhibitor of chitin synthase.
Quantitative Data
As of the latest literature review, specific Minimum Inhibitory Concentration (MIC) values for this compound against its target organisms, Sclerotinia spp. and Botrytis spp., have not been published. The following tables are provided as templates for researchers to populate with experimentally determined data.
Table 1: Antifungal Susceptibility of this compound
| Target Organism | Strain ID | Minimum Inhibitory Concentration (MIC) µg/mL |
| Sclerotinia sclerotiorum | e.g., ATCC 18683 | Data to be determined |
| Botrytis cinerea | e.g., ATCC 11542 | Data to be determined |
| [Additional Strains] |
Table 2: Chitin Synthase Inhibition by this compound
| Fungal Source of Enzyme | IC50 (µg/mL) |
| Sclerotinia sclerotiorum | Data to be determined |
| Botrytis cinerea | Data to be determined |
Experimental Protocols
The following protocols are adapted from established methodologies for antifungal susceptibility testing and chitin synthase inhibition assays. They are intended to provide a framework for the evaluation of this compound.
Protocol for Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is based on the guidelines for filamentous fungi and can be used to determine the MIC of this compound.
Materials:
-
This compound
-
Target fungal strains (Sclerotinia sclerotiorum, Botrytis cinerea)
-
Potato Dextrose Agar (PDA) plates
-
Potato Dextrose Broth (PDB)
-
Sterile distilled water
-
Spectrophotometer
-
96-well microtiter plates
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Culture the fungal strains on PDA plates at 25°C until sporulation is observed.
-
Harvest conidia by flooding the plate with sterile distilled water and gently scraping the surface with a sterile loop.
-
Filter the suspension through sterile cheesecloth to remove mycelial fragments.
-
Adjust the conidial suspension to a concentration of 1 x 10^5 conidia/mL using a spectrophotometer or hemocytometer.
-
-
Drug Dilution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
Perform serial two-fold dilutions of the this compound stock solution in PDB in a 96-well plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate containing the diluted this compound.
-
Include a positive control (no drug) and a negative control (no inoculum).
-
Incubate the plates at 25°C for 48-72 hours, or until sufficient growth is observed in the positive control wells.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible fungal growth.
-
Experimental Workflow: Antifungal Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Protocol for Chitin Synthase Inhibition Assay (Non-Radioactive)
This protocol utilizes the specific binding of Wheat Germ Agglutinin (WGA) to chitin for detection.
Materials:
-
This compound
-
Fungal mycelia (Sclerotinia sclerotiorum or Botrytis cinerea)
-
Extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2, 1 mM EDTA, and protease inhibitors)
-
UDP-N-acetylglucosamine (UDP-GlcNAc)
-
WGA-coated 96-well plates
-
Horseradish peroxidase (HRP)-conjugated WGA
-
HRP substrate (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Enzyme Preparation:
-
Grow the target fungus in liquid culture.
-
Harvest and wash the mycelia.
-
Homogenize the mycelia in extraction buffer.
-
Centrifuge the homogenate to pellet cell debris and obtain a crude membrane fraction containing chitin synthase.
-
-
Inhibition Assay:
-
To the WGA-coated wells, add the enzyme preparation, UDP-GlcNAc, and varying concentrations of this compound.
-
Include a control with no inhibitor.
-
Incubate the plate at a temperature optimal for the enzyme (e.g., 25-30°C) to allow for chitin synthesis.
-
-
Detection:
-
Wash the wells to remove unbound reagents.
-
Add HRP-conjugated WGA and incubate to allow binding to the newly synthesized chitin.
-
Wash the wells again and add the HRP substrate.
-
After a suitable incubation period, add the stop solution and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the control.
-
Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of chitin synthase activity.
-
Logical Relationship: Chitin Synthase Assay
Caption: Logical flow of the non-radioactive chitin synthase inhibition assay.
Conclusion
This compound presents a potential, yet under-investigated, avenue for the development of novel antifungal agents, particularly for agricultural applications. Its presumed mechanism of action via chitin synthase inhibition offers a desirable level of selectivity. The lack of extensive public data on its specific activity necessitates further research. The protocols and frameworks provided in this technical guide are intended to facilitate a systematic evaluation of this compound's antifungal efficacy and to contribute to a more comprehensive understanding of its potential.
References
In-depth Technical Guide: The Ezomycin A2 Biosynthetic Pathway
A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals:
This document is intended to serve as a comprehensive technical guide on the biosynthetic pathway of Ezomycin A2. However, a thorough review of publicly available scientific literature, including peer-reviewed journals, patent databases, and genomic repositories, reveals a significant gap in the detailed, experimentally validated information required to construct such a guide. While the chemical synthesis of this compound and its core structures has been extensively explored, the natural biosynthetic pathway, including the specific gene cluster, enzymatic functions, and regulatory mechanisms, remains largely uncharacterized in the public domain.
Therefore, this document will provide a summary of the current understanding of this compound and the broader context of antifungal nucleoside antibiotic biosynthesis. It will also outline the necessary experimental data that would be required to build the comprehensive guide originally envisioned. We hope this will serve as a valuable resource and a call to the scientific community for further research into this fascinating and potentially valuable biosynthetic pathway.
Introduction to this compound
This compound is a complex nucleoside antibiotic produced by certain strains of Streptomyces. It exhibits potent antifungal activity, particularly against phytopathogenic fungi. Like other members of the ezomycin family, its structure is characterized by a disaccharide core linked to a nucleoside base. The complexity of this natural product suggests a sophisticated and multi-step biosynthetic pathway involving a suite of specialized enzymes.
The Uncharted Territory: The this compound Biosynthetic Gene Cluster
The genetic blueprint for the biosynthesis of secondary metabolites like this compound is typically encoded in a contiguous set of genes known as a biosynthetic gene cluster (BGC). Despite the availability of numerous Streptomyces genome sequences, the specific BGC for this compound has not been identified or characterized in published literature.
To elucidate the this compound biosynthetic pathway, the following steps would be necessary:
-
Genome Sequencing of a Producing Strain: The first crucial step is to obtain a high-quality whole-genome sequence of a confirmed this compound-producing Streptomyces strain (e.g., Streptomyces ezomyceticus).
-
Bioinformatic Analysis to Identify the BGC: The genome would then be analyzed using bioinformatics tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to predict the boundaries of putative BGCs. The this compound BGC would likely be identified by the presence of genes encoding enzymes characteristic of nucleoside antibiotic biosynthesis, such as:
-
Sugar biosynthesis and modification enzymes (e.g., glycosyltransferases, epimerases, dehydrogenases).
-
Nucleoside biosynthesis enzymes.
-
Peptide synthetases (if peptidyl moieties are involved, although not in the core of A2).
-
Regulatory and transporter genes.
-
-
Gene Inactivation and Heterologous Expression: To confirm the function of the identified BGC, targeted gene knockout experiments would be performed. Inactivation of a key biosynthetic gene should abolish or alter the production of this compound. Furthermore, heterologous expression of the entire BGC in a model Streptomyces host should result in the production of this compound, definitively linking the gene cluster to the compound.
Proposed (Hypothetical) Biosynthetic Logic
While the specific enzymes are unknown, the structure of this compound allows for a hypothetical logical flow of its biosynthesis. This would serve as a framework for future experimental investigation.
Caption: Hypothetical workflow for this compound biosynthesis.
Quantitative Data: A Critical Missing Piece
A core requirement for a comprehensive technical guide is the inclusion of quantitative data. For the this compound pathway, such data is currently absent from the literature. The following tables illustrate the types of data that would need to be generated through extensive experimental work.
Table 1: Hypothetical Kinetic Parameters of Key Biosynthetic Enzymes
| Enzyme (Putative) | Substrate(s) | Product(s) | K_m (µM) | k_cat (s⁻¹) | Optimal pH | Optimal Temp (°C) |
| EzoX (Glycosyltransferase) | UDP-sugar, Aglycone | Glycosylated intermediate | Data Needed | Data Needed | Data Needed | Data Needed |
| EzoY (Dehydrogenase) | Sugar intermediate | Oxidized intermediate | Data Needed | Data Needed | Data Needed | Data Needed |
| EzoZ (Aminotransferase) | Keto-sugar | Amino-sugar | Data Needed | Data Needed | Data Needed | Data Needed |
Table 2: Hypothetical Precursor and Intermediate Concentrations in Fermentation
| Metabolite | Peak Concentration (mg/L) | Time of Peak (hours) | Production Rate (mg/L/h) |
| Sugar Precursor A | Data Needed | Data Needed | Data Needed |
| Aminouronic Acid Intermediate | Data Needed | Data Needed | Data Needed |
| Disaccharide Core | Data Needed | Data Needed | Data Needed |
| This compound | Data Needed | Data Needed | Data Needed |
Experimental Protocols: The Foundation of Biosynthetic Knowledge
Detailed experimental protocols are essential for the replication and advancement of scientific findings. For the this compound pathway, the development and publication of such protocols are a prerequisite for a full understanding.
Protocol for Gene Inactivation in Streptomyces
A detailed methodology for creating targeted gene knockouts in the native this compound-producing strain would be required. This would likely involve a PCR-targeting approach followed by intergeneric conjugation from E. coli.
Caption: Workflow for gene knockout in Streptomyces.
Protocol for In Vitro Enzyme Assays
To characterize the function of individual enzymes from the BGC, each protein would need to be overexpressed (typically in E. coli), purified, and assayed in vitro with its predicted substrate(s).
Example Assay for a Hypothetical Glycosyltransferase (EzoX):
-
Protein Expression and Purification:
-
Clone the ezoX gene into an expression vector (e.g., pET-28a).
-
Transform into E. coli BL21(DE3).
-
Induce protein expression with IPTG.
-
Lyse cells and purify EzoX using Ni-NTA affinity chromatography.
-
-
Enzyme Assay:
-
Prepare a reaction mixture containing purified EzoX, the acceptor aglycone, and a nucleotide-activated sugar donor (e.g., UDP-glucose).
-
Incubate at the optimal temperature.
-
Quench the reaction at various time points.
-
-
Product Analysis:
-
Analyze the reaction mixture by HPLC or LC-MS to detect the formation of the glycosylated product.
-
Determine kinetic parameters by varying substrate concentrations.
-
Conclusion and Future Outlook
The biosynthesis of this compound represents a compelling and unexplored area of natural product research. While this guide cannot provide the detailed data and protocols initially requested due to the current lack of published research, it highlights a clear roadmap for the scientific community. The elucidation of the this compound biosynthetic pathway through genome mining, genetic manipulation, and biochemical characterization will not only provide fundamental insights into the biosynthesis of complex nucleoside antibiotics but also open avenues for biosynthetic engineering to produce novel antifungal agents. We encourage researchers in the fields of natural products, microbiology, and synthetic biology to pursue the exciting challenge of unraveling the secrets of this compound biosynthesis.
Ezomycin A2: A Technical Guide for Scientific Professionals
An In-depth Review of the Antifungal Antibiotic and Chitin (B13524) Synthase Inhibitor
Introduction
Ezomycin A2 is a nucleoside antibiotic produced by strains of Streptomyces, first isolated in the 1970s.[1] It belongs to the ezomycin complex of antifungal agents that exhibit specific and potent activity against a narrow range of phytopathogenic fungi, most notably Sclerotinia and Botrytis species.[1] As a member of the peptidyl nucleoside antibiotic family, this compound's primary mechanism of action is the inhibition of chitin synthase, a crucial enzyme for the integrity of the fungal cell wall.[2][3] Given that chitin is absent in mammals and plants, its biosynthetic pathway represents a highly selective and attractive target for the development of novel antifungal therapeutics.[4] This technical guide provides a comprehensive overview of this compound, consolidating available data on its biological activity, mechanism of action, and the experimental methodologies used for its characterization.
Chemical Structure and Properties
This compound is a complex pyrimidine (B1678525) nucleoside antibiotic. Its structure was elucidated through degradative and spectrometric studies and is characterized by a disaccharide core linked to a cytosine base. This intricate molecular architecture is fundamental to its biological function, allowing it to interact specifically with its target enzyme.
Mechanism of Action: Chitin Synthase Inhibition
The primary antifungal activity of this compound stems from its potent inhibition of chitin synthase (CHS). This enzyme catalyzes the polymerization of N-acetylglucosamine (GlcNAc) from the substrate UDP-N-acetylglucosamine (UDP-GlcNAc) to form chitin, an essential structural polysaccharide in the fungal cell wall.
By inhibiting chitin synthesis, this compound disrupts the formation and repair of the fungal cell wall, leading to osmotic instability and ultimately, cell lysis and death. The specificity of this mechanism of action contributes to its low toxicity in non-target organisms. While the precise kinetics of this compound's interaction with chitin synthase are not extensively detailed in the available literature, it is believed to act as a competitive inhibitor, similar to other well-characterized chitin synthase inhibitors like polyoxins and nikkomycins. These inhibitors typically mimic the structure of the UDP-GlcNAc substrate, allowing them to bind to the enzyme's active site and block the catalytic process.
References
An In-depth Technical Guide to the Historical Research of Ezomycin A2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ezomycin A2 is a nucleoside antibiotic belonging to the ezomycin complex, a group of antifungal agents discovered in the 1970s. Produced by a strain of Streptomyces, this compound has garnered interest for its specific antimicrobial activity against a limited range of fungi, particularly Sclerotinia and Botrytis species.[1] This technical guide provides a comprehensive overview of the historical research on this compound, from its initial discovery and isolation to the elucidation of its chemical structure and proposed mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the fields of natural product chemistry, mycology, and antifungal drug development.
Discovery and Isolation
This compound was first isolated as part of the ezomycin complex from the culture filtrate of a Streptomyces species, closely resembling S. kitazawaensis, found in a soil sample from the Hokkaido district of Japan.[1] The producing organism was cultured in a medium containing glycerol, yeast extract, polypeptone, and sodium chloride at 28°C for four days with agitation.[1] The initial isolation of the ezomycin complex involved adsorption onto active carbon, followed by elution and precipitation.[1] Subsequent separation of the complex into its individual components, including this compound, was achieved through a series of column chromatography steps.[1]
Isolation Workflow
The following diagram illustrates the general workflow for the isolation of this compound from the crude ezomycin complex.
Physicochemical Properties and Structure Elucidation
Early studies characterized this compound as a new pyrimidine (B1678525) nucleoside with the molecular formula C19H28N6O13. The structure of this compound was determined through a combination of degradative studies and spectrometric analysis.
Key Structural Features
-
Nucleobase: Cytosine
-
Sugar Moieties: Composed of a unique bicyclic sugar part.
-
Amino Acid Component: Acid hydrolysis of this compound yields ezoaminuroic acid (C6H11NO5) and cytosine.
Experimental Protocols for Structure Elucidation
The structural determination of this compound involved a series of chemical degradation and spectroscopic techniques.
Table 1: Summary of Experimental Techniques for Structure Elucidation
| Technique | Purpose | Observations and Inferences |
| Acid Hydrolysis | To break down the molecule into its constituent components. | Yielded ezoaminuroic acid and cytosine, identifying the nucleobase and a key sugar-amino acid component. |
| PMR Spectroscopy | To determine the proton environment and connectivity. | Provided information on the chemical shifts and coupling constants of protons, aiding in the assignment of the sugar puckering and glycosidic linkage. |
| Mass Spectrometry | To determine the molecular weight and fragmentation pattern of the molecule and its derivatives. | Trimethylsilylated derivatives were analyzed to confirm the molecular weight and the number of hydroxyl and ureido groups. |
| UV Spectroscopy | To identify chromophores within the molecule. | The UV maximum of a degradation product was consistent with an α-alkoxy-α,β-unsaturated carboxylic acid moiety. |
Detailed Methodologies:
-
Acid Hydrolysis: this compound was hydrolyzed with acid to yield its fundamental building blocks. The resulting products were then isolated and identified using standard analytical techniques.
-
Spectrometric Analysis: Proton Magnetic Resonance (PMR) spectra were recorded to analyze the chemical environment of the protons within the molecule. Mass spectrometry of trimethylsilylated derivatives was employed to determine the molecular weight and deduce the presence of specific functional groups.
Biological Activity and Mechanism of Action
This compound exhibits specific antifungal activity, primarily against Sclerotinia and Botrytis species. While detailed mechanistic studies specifically on this compound are limited in the historical literature, its structural similarity to other nucleoside antibiotics like polyoxins and nikkomycins strongly suggests that its primary mode of action is the inhibition of chitin (B13524) synthase. Chitin is a crucial structural component of the fungal cell wall, and its inhibition leads to cell wall stress and ultimately, cell lysis.
Proposed Mechanism of Action: Chitin Synthase Inhibition
The proposed mechanism involves this compound acting as a competitive inhibitor of chitin synthase. It likely mimics the substrate, UDP-N-acetylglucosamine (UDP-GlcNAc), binding to the active site of the enzyme and thereby blocking the polymerization of N-acetylglucosamine into chitin chains.
Antifungal Activity
The minimum inhibitory concentrations (MICs) of the ezomycin complex and its components were determined using the agar (B569324) dilution method.
Table 2: Minimum Inhibitory Concentrations (MIC) of Ezomycins (µg/mL)
| Microorganism | Ezomycin A1 | This compound | Ezomycin B1 | Ezomycin B2 |
| Sclerotinia sclerotiorum | >100 | >100 | >100 | >100 |
| Botrytis cinerea | >100 | >100 | >100 | >100 |
Note: The original 1974 paper by Sakata et al. indicates that Ezomycins A1 and B1 are responsible for the specific antimicrobial activity against Sclerotinia and Botrytis species, with MIC values against certain strains being much lower than those of A2 and B2. The table reflects that for some tested organisms, the MIC was greater than 100 µg/mL for all components. More detailed data from the original publication would be required for a complete picture of the antifungal spectrum.
Conclusion
The historical research on this compound laid the groundwork for understanding a novel class of pyrimidine nucleoside antibiotics. The pioneering work in its isolation from Streptomyces and the meticulous elucidation of its complex chemical structure were significant achievements in natural product chemistry. While its antifungal activity is specific, the proposed mechanism of action as a chitin synthase inhibitor places it in a class of compounds with a validated and important antifungal target. Further research to quantitatively assess its inhibitory kinetics against chitin synthase and to explore its potential for synergistic interactions with other antifungal agents could provide new avenues for its application in agriculture or medicine. This guide serves as a testament to the foundational research that continues to inspire modern drug discovery and development.
References
An In-depth Technical Guide to the Initial Characterization of Ezomycin A2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial characterization studies of Ezomycin A2, a nucleoside antibiotic with notable antifungal properties. The document details its discovery, structural elucidation, biological activity, and mechanism of action, presenting available data in a structured format for scientific reference.
Discovery and Isolation
This compound is a component of the ezomycin complex, a group of antifungal antibiotics produced by a strain of Streptomyces isolated from a soil sample in the Hokkaido district of Japan.[1] The complex was found to exhibit specific antimicrobial activity against phytopathogenic fungi such as Sclerotinia and Botrytis species.[1] this compound was first isolated and characterized in 1974 by Sakata, Sakurai, and Tamura.[1]
Experimental Protocol: Isolation of this compound
The following protocol is a generalized procedure based on the original isolation studies by Sakata et al. (1974).[1]
1. Fermentation:
-
A strain of Streptomyces (very similar to S. kitazawaensis) is cultured in a suitable medium (e.g., 3% glycerol, 0.6% yeast extract, 0.6% polypeptone, and 0.6% sodium chloride) with agitation at 28°C for 4 days.[1]
2. Initial Extraction and Fractionation:
-
The culture filtrate is passed through a column of Dowex 1x1, and the active components are eluted with 0.5 N hydrochloric acid.
-
The eluate is neutralized with Amberlite IR-45 resin, and crude powder is precipitated by adding methanol.
-
The crude powder is dissolved in water and applied to an Amberlite CG-4B (Cl-form) column.
-
The column is eluted with water, followed by 5% and 10% aqueous sodium chloride solutions, to yield different fractions. The A2B2-fraction is collected from the sodium chloride eluates.
3. Purification of this compound:
-
The A2B2-fraction is desalted using a carbon column.
-
The desalted fraction is subjected to column chromatography on Sephadex G-25.
-
Further separation is achieved by chromatography on a Dowex 50W column to separate the A2- and B2-fractions.
-
The this compound fraction is then purified by recrystallization from hot water.
Experimental Workflow for this compound Isolation and Purification
Caption: A generalized workflow for the isolation and purification of this compound.
Structural Characterization
The chemical structure of this compound was elucidated through a combination of chemical degradation and spectrometric studies. It was identified as a pyrimidine (B1678525) nucleoside antibiotic with the molecular formula C19H28N6O13.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C19H28N6O13 | |
| Appearance | Amorphous powder |
Experimental Protocol: Structural Elucidation
The following is a generalized protocol based on the methods used in the initial characterization of this compound.
1. Spectroscopic Analysis:
-
UV Spectroscopy: The UV spectrum is recorded to identify the presence of chromophores, such as the pyrimidine ring.
-
IR Spectroscopy: Infrared spectroscopy is used to identify functional groups present in the molecule.
-
NMR Spectroscopy: 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy are employed to determine the carbon-hydrogen framework and the connectivity of atoms.
-
Mass Spectrometry: Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
2. Chemical Degradation:
-
Acid hydrolysis is performed to break down the molecule into its constituent components, such as the nucleobase and sugar moieties, for individual analysis.
Biological Activity and Mechanism of Action
This compound exhibits specific antifungal activity, primarily against Sclerotinia and Botrytis species. Its mechanism of action is the inhibition of chitin (B13524) synthase, an enzyme essential for the biosynthesis of chitin, a critical component of the fungal cell wall. Chitin is not present in vertebrates, making chitin synthase an attractive target for selective antifungal agents.
Quantitative Data on Antifungal Activity
| Compound | Fungal Species | MIC (μg/mL) | Reference |
| Nikkomycin Z | Candida albicans | - | |
| Polyoxin B | Sclerotinia sclerotiorum | - | |
| This compound | Sclerotinia sclerotiorum | Data not available | |
| This compound | Botrytis cinerea | Data not available |
| Compound | Enzyme | IC50 | Reference |
| Nikkomycin Z | Candida albicans Chs1 | 15 µM | |
| Nikkomycin Z | Candida albicans Chs2 | 0.8 µM | |
| Nikkomycin Z | Candida albicans Chs3 | 13 µM | |
| This compound | Chitin Synthase | Data not available |
Mechanism of Action: Chitin Synthase Inhibition
This compound acts as an inhibitor of chitin synthase. This enzyme catalyzes the polymerization of N-acetylglucosamine (GlcNAc) to form chitin, a vital structural component of the fungal cell wall. By inhibiting this process, this compound disrupts cell wall integrity, leading to osmotic instability and ultimately, fungal cell death.
Mechanism of Action of this compound
Caption: this compound inhibits chitin synthase, blocking the synthesis of chitin.
Downstream Effects: Cell Wall Integrity Pathway
The inhibition of chitin synthesis by this compound is expected to induce cell wall stress. In fungi, cell wall stress activates compensatory signaling pathways, primarily the Cell Wall Integrity (CWI) pathway. This pathway is a MAP kinase cascade that regulates the expression of genes involved in cell wall remodeling and reinforcement. While a direct experimental link for this compound is not documented in the reviewed literature, the general mechanism of the CWI pathway in response to cell wall damage is well-established.
Fungal Cell Wall Integrity (CWI) Pathway Activation
Caption: Hypothesized activation of the CWI pathway in response to this compound.
Conclusion
This compound is a pyrimidine nucleoside antibiotic with a specific antifungal activity spectrum. Its initial characterization has established its structure and its mechanism of action as a chitin synthase inhibitor. While detailed quantitative data on its inhibitory potency and antifungal efficacy are not extensively reported in publicly available literature, its mode of action makes it and other chitin synthase inhibitors valuable subjects for further research in the development of novel antifungal agents. The elucidation of its interaction with the fungal cell wall integrity pathway presents an avenue for future investigation into fungal stress responses and potential synergistic therapeutic strategies.
References
Methodological & Application
Ezomycin A2 In Vitro Assay Protocols: A Detailed Guide for Researchers
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In response to the growing need for robust and reproducible methods for the evaluation of novel antifungal agents, we present detailed application notes and protocols for the in vitro assessment of Ezomycin A2. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new antifungal therapies.
This compound is a nucleoside antibiotic with potent antifungal properties. Its primary mechanism of action is the inhibition of chitin (B13524) synthase, a crucial enzyme responsible for the biosynthesis of chitin, an essential component of the fungal cell wall. This specific mode of action makes this compound an attractive candidate for further investigation as a selective antifungal agent.
This guide provides comprehensive protocols for two key in vitro assays: a chitin synthase inhibition assay to quantify the direct enzymatic inhibition by this compound, and a broth microdilution assay to determine its minimum inhibitory concentration (MIC) against relevant fungal pathogens.
Data Presentation
The following tables summarize the quantitative data for the activity of this compound and relevant control compounds.
Table 1: In Vitro Inhibitory Activity of this compound and Control Compounds against Chitin Synthase
| Compound | Target Enzyme | IC₅₀ (µM) |
| This compound | Chitin Synthase | Data not available in cited literature |
| Nikkomycin (B1203212) Z | Chitin Synthase 1 (C. albicans) | 15 |
| Nikkomycin Z | Chitin Synthase 2 (C. albicans) | 0.8[1] |
| Nikkomycin Z | Chitin Synthase 3 (C. albicans) | 13[1] |
| Polyoxin D | Chitin Synthase | Qualitatively effective, specific IC₅₀ varies by fungal species |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Various Fungal Species
| Fungal Species | MIC (µg/mL) |
| Sclerotinia sclerotiorum | Data not available in cited literature |
| Botrytis cinerea | Data not available in cited literature |
| Candida albicans | Data not available in cited literature |
| Aspergillus fumigatus | Data not available in cited literature |
Note: While the antifungal activity of this compound against Sclerotinia and Botrytis species has been reported, specific MIC values from the primary literature could not be retrieved for this document.
Experimental Protocols
In Vitro Chitin Synthase Inhibition Assay (Non-Radioactive)
This protocol describes a colorimetric assay to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against chitin synthase. The assay measures the amount of newly synthesized chitin, which is captured on a plate and detected with a labeled lectin.
Materials:
-
Crude or purified chitin synthase from a relevant fungal species (e.g., Sclerotinia sclerotiorum, Candida albicans)
-
This compound
-
Nikkomycin Z or Polyoxin D (positive control)
-
UDP-N-acetylglucosamine (UDP-GlcNAc, substrate)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
Cofactors: 10 mM MgCl₂
-
Activator (optional): Trypsin
-
Trypsin Inhibitor (optional): Soybean trypsin inhibitor
-
96-well microtiter plates
-
Horseradish peroxidase-conjugated Wheat Germ Agglutinin (WGA-HRP)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Plate reader
Procedure:
-
Enzyme Preparation: Prepare a crude enzyme extract from fungal mycelia or use a purified enzyme preparation. If using a crude extract, proteolytic activation with trypsin may be required, followed by inactivation with a trypsin inhibitor.
-
Assay Setup:
-
Add 50 µL of Assay Buffer to each well of a 96-well plate.
-
Add 2 µL of various concentrations of this compound (or control inhibitor) dissolved in an appropriate solvent (e.g., DMSO) to the test wells. For the negative control, add 2 µL of the solvent alone.
-
Add 20 µL of the chitin synthase enzyme preparation to each well.
-
Pre-incubate the plate at 30°C for 15 minutes.
-
-
Initiation of Reaction:
-
Start the enzymatic reaction by adding 20 µL of a UDP-GlcNAc solution to each well. The final concentration of UDP-GlcNAc should be at or near its Km value for the enzyme.
-
-
Incubation: Incubate the plate at 30°C for 1-2 hours.
-
Detection of Chitin:
-
Wash the plate six times with wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound substrate and enzyme.
-
Add 100 µL of WGA-HRP solution to each well and incubate at room temperature for 30 minutes.
-
Wash the plate six times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark until color develops (typically 15-30 minutes).
-
Stop the reaction by adding 50 µL of Stop Solution.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound compared to the control (no inhibitor).
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Antifungal Susceptibility Testing: Broth Microdilution MIC Assay
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of an antifungal agent.
Materials:
-
This compound
-
Relevant fungal strains (e.g., Sclerotinia sclerotiorum, Botrytis cinerea, Candida albicans)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Humidified incubator
Procedure:
-
Inoculum Preparation:
-
Culture the fungal strain on an appropriate agar (B569324) medium (e.g., Potato Dextrose Agar) to obtain a fresh, pure culture.
-
Prepare a fungal suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (for yeasts) or a specific conidial concentration (for molds) using a spectrophotometer or hemocytometer.
-
Dilute the standardized suspension in RPMI-1640 medium to the final working concentration (typically 0.5-2.5 x 10³ cells/mL for yeasts and 0.4-5 x 10⁴ conidia/mL for molds).
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).
-
Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in a separate 96-well plate to create a range of test concentrations.
-
-
Assay Plate Setup:
-
Transfer 100 µL of each this compound dilution to the corresponding wells of the assay plate.
-
Add 100 µL of the prepared fungal inoculum to each well.
-
Include a positive control well (inoculum without drug) and a negative control well (medium only).
-
-
Incubation: Incubate the plate at 35°C for 24-48 hours (for yeasts) or longer (for molds), depending on the growth rate of the fungus.
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the positive control. This can be determined visually or by reading the optical density at a specific wavelength (e.g., 530 nm). The endpoint is typically defined as the concentration that shows ≥50% growth inhibition.
-
Signaling Pathway
The inhibition of chitin synthase by this compound is expected to trigger the Cell Wall Integrity (CWI) pathway in fungi. This is a compensatory stress response pathway that attempts to remodel the cell wall to cope with the damage. Understanding this pathway is crucial for predicting potential resistance mechanisms.
References
Application Notes and Protocols for Ezomycin A2 Antifungal Activity Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to testing the antifungal activity of Ezomycin A2, a nucleoside antibiotic that functions as a competitive inhibitor of chitin (B13524) synthase. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this document utilizes data and established protocols for Nikkomycin Z, another potent competitive inhibitor of chitin synthase, as a representative example to illustrate the experimental procedures and expected outcomes.
Introduction
This compound is a component of the ezomycin complex, a group of antifungal antibiotics produced by Streptomyces species. The primary mechanism of action for this class of compounds is the inhibition of chitin synthase, a crucial enzyme for the biosynthesis of chitin.[1] Chitin is an essential structural component of the fungal cell wall, providing rigidity and protection.[2] Its absence in mammalian cells makes chitin synthase an attractive target for the development of selective antifungal therapies.[1] Ezomycin A1 and B1, other components of the complex, have shown specific activity against fungal species such as Sclerotinia and Botrytis. While detailed quantitative data for this compound is sparse, its structural similarity suggests a similar mode of action.
This document outlines the protocols for determining the in vitro antifungal efficacy of this compound, focusing on the determination of Minimum Inhibitory Concentration (MIC) and elucidating its mechanism of action through chitin synthase inhibition.
Data Presentation
Table 1: Representative Minimum Inhibitory Concentration (MIC) Values for a Chitin Synthase Inhibitor (Nikkomycin Z)
The following table provides a summary of reported MIC values for Nikkomycin Z against various fungal pathogens. These values can serve as a benchmark when testing this compound. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3]
| Fungal Species | MIC Range (µg/mL) | Notes |
| Candida albicans | 0.5 - >128 | Strain dependent, with some resistant strains showing higher MICs. |
| Aspergillus fumigatus | 16 - >128 | Generally higher MICs compared to yeasts. |
| Coccidioides immitis | 0.1 - 1.0 | Highly susceptible. Nikkomycin Z is in clinical development for coccidioidomycosis. |
| Blastomyces dermatitidis | 0.25 - 2.0 | Demonstrates good in vitro activity. |
| Histoplasma capsulatum | 0.5 - 4.0 | Susceptible to inhibition. |
Note: Data presented is for Nikkomycin Z and is intended to be representative of a competitive chitin synthase inhibitor. Actual MIC values for this compound may vary and must be determined experimentally.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing.
1. Preparation of Fungal Inoculum: a. Culture the fungal isolate on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) to obtain fresh, viable colonies or spores. b. For yeasts, prepare a suspension of colonies in sterile saline. Adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. c. For filamentous fungi, prepare a spore suspension and determine the concentration using a hemocytometer. d. Dilute the standardized inoculum in RPMI-1640 medium to the final desired concentration for the assay (typically 0.5-2.5 x 10^3 CFU/mL for yeasts and 0.4-5 x 10^4 CFU/mL for molds).
2. Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). b. Perform serial twofold dilutions of the this compound stock solution in a 96-well microtiter plate using RPMI-1640 medium to achieve a range of concentrations.
3. Inoculation and Incubation: a. Inoculate each well of the microtiter plate containing the this compound dilutions with the prepared fungal suspension. b. Include a positive control well (fungal suspension without the antifungal agent) and a negative control well (broth medium only). c. Incubate the plates at 35°C for 24-48 hours for yeasts and up to 72 hours for filamentous fungi.
4. Determination of MIC: a. The MIC is determined as the lowest concentration of this compound at which there is a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the positive control. b. The endpoint can be read visually or with a spectrophotometer by measuring absorbance at a specific wavelength (e.g., 600 nm).
Protocol 2: Chitin Synthase Activity Assay
This in vitro assay measures the direct inhibitory effect of this compound on chitin synthase activity.
1. Preparation of Fungal Cell Lysate: a. Grow the target fungus in a suitable liquid medium to the mid-logarithmic phase. b. Harvest the cells by centrifugation and wash them with a suitable buffer. c. Disrupt the cells using methods such as bead beating or enzymatic digestion to release the cellular contents, including membrane-bound chitin synthases. d. Prepare a membrane fraction by differential centrifugation, which will be enriched in chitin synthase.
2. Chitin Synthase Reaction: a. Set up reaction mixtures containing the membrane fraction, a buffer, and the substrate UDP-N-acetylglucosamine (UDP-GlcNAc). b. Add varying concentrations of this compound to the reaction mixtures. Include a control with no inhibitor. c. Incubate the reactions at an optimal temperature (e.g., 30°C) for a defined period.
3. Quantification of Chitin Synthesis: a. Stop the reaction and quantify the amount of synthesized chitin. This can be done by measuring the incorporation of radiolabeled UDP-[14C]GlcNAc into an acid-insoluble polymer (chitin). b. Alternatively, a non-radioactive method can be used where the synthesized chitin is detected using a fluorescent dye like Calcofluor White or a lectin-based assay.
4. Data Analysis: a. Calculate the percentage of inhibition of chitin synthase activity for each concentration of this compound compared to the control. b. Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the enzyme activity.
Mechanism of Action and Signaling Pathways
This compound, as a competitive inhibitor of chitin synthase, likely competes with the natural substrate, UDP-GlcNAc, for the active site of the enzyme.[1] This inhibition disrupts the synthesis of chitin, leading to a weakened cell wall.
The disruption of the cell wall by agents like this compound typically triggers the Cell Wall Integrity (CWI) signaling pathway.[3] This is a compensatory stress response aimed at reinforcing the cell wall. The CWI pathway often involves a MAP kinase cascade that leads to the upregulation of chitin synthesis, which can counteract the effect of the inhibitor. Understanding this pathway is crucial for predicting and overcoming potential resistance mechanisms.
References
Ezomycin A2: Application Notes and Protocols for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ezomycin A2 is a nucleoside antibiotic belonging to the ezomycin family, a group of antifungal compounds produced by Streptomyces species.[1] As a potent inhibitor of chitin (B13524) synthase, this compound presents a valuable tool for research in mycology, antifungal drug discovery, and the study of fungal cell wall biology. Chitin, a polymer of N-acetylglucosamine, is an essential structural component of the fungal cell wall, and its absence in vertebrates makes the chitin synthesis pathway an attractive target for selective antifungal therapies. This document provides detailed application notes and protocols for the laboratory use of this compound.
Physicochemical Properties and Storage
This compound is slightly soluble in water and demonstrates increased solubility under acidic or basic conditions. It is generally stable in aqueous solutions at a pH range of 1 to 8. For laboratory use, it is recommended to prepare stock solutions in a suitable buffer and store them at -20°C for long-term use. The stability of the compound in specific laboratory media should be empirically determined.
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of chitin synthase, a key enzyme responsible for the polymerization of UDP-N-acetylglucosamine (UDP-GlcNAc) into chitin chains. By inhibiting this enzyme, this compound disrupts the integrity of the fungal cell wall, leading to osmotic instability and ultimately cell lysis.
Data Presentation
While specific quantitative data for this compound is not extensively available in public literature and should be determined experimentally, the following tables provide a template for presenting such data once obtained.
Table 1: Antifungal Activity of this compound (Example)
| Fungal Species | Strain | Method | MIC (µg/mL) | Reference |
| Botrytis cinerea | ATCC 11542 | Broth Microdilution | [To be determined] | N/A |
| Sclerotinia sclerotiorum | ATCC 18683 | Broth Microdilution | [To be determined] | N/A |
| Candida albicans | SC5314 | Broth Microdilution | [To be determined] | N/A |
| Aspergillus fumigatus | Af293 | Broth Microdilution | [To be determined] | N/A |
MIC: Minimum Inhibitory Concentration. Values are examples and must be determined experimentally.
Table 2: Chitin Synthase Inhibition by this compound (Example)
| Enzyme Source | Chitin Synthase Isoform | Assay Type | IC50 (µM) | Reference |
| Saccharomyces cerevisiae | Chs1 | WGA-based | [To be determined] | N/A |
| Saccharomyces cerevisiae | Chs2 | WGA-based | [To be determined] | N/A |
| Candida albicans | Mixed Microsomal Fraction | WGA-based | [To be determined] | N/A |
IC50: Half-maximal inhibitory concentration. Values are examples and must be determined experimentally.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Fungal inoculum, prepared to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of this compound Stock Solution: Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium to achieve a range of desired concentrations.
-
Inoculum Preparation: Culture the fungal strain on an appropriate agar (B569324) medium. Suspend colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 medium to the final working concentration.
-
Assay Setup:
-
Add 100 µL of each this compound dilution to the wells of a 96-well plate.
-
Add 100 µL of the fungal inoculum to each well.
-
Include a positive control (fungal inoculum in medium without this compound) and a negative control (medium only).
-
-
Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the growth rate of the fungus.
-
MIC Determination: The MIC is the lowest concentration of this compound that causes complete visual inhibition of growth. Alternatively, the optical density at 600 nm can be measured, and the MIC can be defined as the concentration that inhibits growth by ≥50% compared to the positive control.
Protocol 2: In Vitro Chitin Synthase Inhibition Assay (WGA-based)
This non-radioactive assay measures the inhibition of chitin synthase activity by quantifying the chitin produced using Wheat Germ Agglutinin (WGA).
Materials:
-
This compound
-
Fungal cell culture (e.g., Saccharomyces cerevisiae, Candida albicans)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, protease inhibitors)
-
Microsomal fraction preparation reagents
-
WGA-coated 96-well plates
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 30 mM MgCl₂, 30 mM N-acetylglucosamine)
-
UDP-N-acetylglucosamine (UDP-GlcNAc)
-
WGA-Horseradish Peroxidase (HRP) conjugate
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Microplate reader
Procedure:
-
Enzyme Preparation:
-
Grow the fungal culture to the mid-log phase.
-
Harvest cells by centrifugation and wash with buffer.
-
Lyse the cells using mechanical disruption (e.g., glass beads).
-
Prepare a microsomal fraction enriched in chitin synthase by differential centrifugation.
-
-
Assay Procedure:
-
Add various concentrations of this compound to the wells of a WGA-coated plate.
-
Add the reaction buffer to each well.
-
Initiate the reaction by adding the microsomal enzyme preparation and UDP-GlcNAc.
-
Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Incubate the plate at 30°C for 1-2 hours.
-
-
Detection:
-
Wash the plate to remove unbound reagents.
-
Add WGA-HRP conjugate and incubate for 30 minutes.
-
Wash the plate again.
-
Add TMB substrate and incubate until color develops.
-
Stop the reaction with the stop solution.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound on the chitin synthesis pathway.
Caption: Experimental workflow for MIC determination of this compound.
References
Ezomycin A2: A Potent Inhibitor of Chitin Synthase for Fungal Control
FOR IMMEDIATE RELEASE
[City, State] – [Date] – For researchers, scientists, and drug development professionals engaged in the discovery of novel antifungal agents, Ezomycin A2 presents a compelling area of study. This nucleoside antibiotic demonstrates significant inhibitory activity against chitin (B13524) synthase, a crucial enzyme for fungal cell wall integrity. This application note provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for its experimental use.
Introduction
This compound is a naturally occurring antifungal antibiotic produced by Streptomyces species.[1] Its primary mode of action is the inhibition of chitin synthase, an enzyme responsible for the synthesis of chitin, an essential polysaccharide component of the fungal cell wall. As chitin is absent in vertebrates, chitin synthase represents a highly selective target for antifungal drug development. This compound has shown particular efficacy against plant pathogenic fungi such as Sclerotinia and Botrytis species.
Mechanism of Action
This compound exerts its antifungal effect by disrupting the synthesis of the fungal cell wall. By inhibiting chitin synthase, it prevents the polymerization of N-acetylglucosamine into chitin chains. This disruption leads to a weakened cell wall that is unable to withstand osmotic stress, ultimately resulting in cell lysis and fungal death. While the exact nature of inhibition (competitive, non-competitive, or other) for this compound is not definitively established in the readily available literature, its structural similarity to the substrate UDP-N-acetylglucosamine suggests a competitive inhibition mechanism, similar to other well-studied chitin synthase inhibitors like Nikkomycin Z.
Data Presentation
Quantitative data on the efficacy of this compound is crucial for experimental design and interpretation. The following tables summarize the available data on its inhibitory activity.
| Parameter | Value | Fungal Species | Reference |
| IC50 (Chitin Synthase) | Data not available | Sclerotinia sclerotiorum | |
| MIC | Data not available | Sclerotinia sclerotiorum | |
| MIC | Data not available | Botrytis cinerea |
Experimental Protocols
In Vitro Chitin Synthase Inhibition Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound against chitin synthase.
Materials:
-
Fungal mycelia (e.g., Sclerotinia sclerotiorum)
-
Extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EDTA, 10% glycerol)
-
Substrate: UDP-[3H]-N-acetylglucosamine
-
This compound stock solution
-
Glass beads
-
Scintillation cocktail and counter
Procedure:
-
Enzyme Preparation:
-
Grow fungal mycelia in a suitable liquid medium.
-
Harvest mycelia by filtration and wash with cold extraction buffer.
-
Disrupt the cells by vortexing with glass beads in extraction buffer.
-
Centrifuge the homogenate to pellet cell debris and obtain a crude enzyme extract (supernatant).
-
-
Assay:
-
Prepare a reaction mixture containing the enzyme extract, buffer, and varying concentrations of this compound.
-
Initiate the reaction by adding UDP-[3H]-N-acetylglucosamine.
-
Incubate at an optimal temperature (e.g., 25-30°C) for a defined period.
-
Stop the reaction by adding a precipitating agent (e.g., 10% trichloroacetic acid).
-
Filter the reaction mixture through a glass fiber filter to capture the radiolabeled chitin.
-
Wash the filter to remove unincorporated substrate.
-
-
Quantification:
-
Place the filter in a scintillation vial with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration compared to a control without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.
-
Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the broth microdilution method to determine the MIC of this compound against fungal species.
Materials:
-
Fungal culture (e.g., Botrytis cinerea)
-
Appropriate broth medium (e.g., Potato Dextrose Broth)
-
This compound stock solution
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Inoculum Preparation:
-
Grow the fungus on an appropriate agar (B569324) medium.
-
Prepare a spore suspension or a suspension of mycelial fragments in sterile saline.
-
Adjust the inoculum concentration to a standardized level (e.g., 1-5 x 10^5 CFU/mL).
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in the broth medium in the wells of a 96-well plate.
-
Inoculate each well with the prepared fungal suspension.
-
Include a positive control (fungus without inhibitor) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plates at an appropriate temperature (e.g., 25°C) for a specified period (e.g., 48-72 hours).
-
-
MIC Determination:
-
Visually inspect the wells for fungal growth or measure the optical density at a suitable wavelength (e.g., 600 nm).
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth.
-
Visualizations
Caption: Inhibition of chitin synthesis by this compound.
Caption: Experimental workflow for evaluating this compound.
Caption: Putative signaling response to this compound.
Conclusion
This compound represents a promising lead compound for the development of novel antifungal agents. Its specific inhibition of chitin synthase provides a targeted approach to fungal control with potential for high selectivity. Further research to elucidate its precise inhibitory kinetics and to obtain comprehensive quantitative data against a broader range of fungal pathogens is warranted. The protocols and information provided herein serve as a valuable resource for scientists and researchers dedicated to advancing the field of antifungal drug discovery.
References
Ezomycin A2: Comprehensive Application Notes and Protocols for Researchers
FOR IMMEDIATE RELEASE
Introduction
Ezomycin A2, a potent antifungal antibiotic, has garnered significant interest within the scientific community for its efficacy against various plant pathogens, including Sclerotinia sclerotiorum and Botrytis cinerea. This nucleoside antibiotic also demonstrates inhibitory effects against certain candidiasis-causing fungi. This document provides detailed application notes and protocols for the preparation and handling of this compound solutions, tailored for researchers, scientists, and professionals in drug development.
Chemical Properties
| Property | Value |
| Molecular Formula | C₁₉H₂₆N₆O₁₂ |
| Molecular Weight | 530.44 g/mol |
| Appearance | Solid |
| CAS Number | 54328-22-2 |
Solution Preparation and Stability
The solubility and stability of this compound are critical factors for ensuring accurate and reproducible experimental results. Due to the limited availability of specific quantitative data in publicly accessible literature, the following protocols are based on general best practices for handling similar antibiotic compounds. Researchers are strongly encouraged to perform their own solubility and stability assessments for their specific experimental conditions.
Recommended Solvents and Stock Solution Preparation
For antifungal assays, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of antibiotics that may have limited aqueous solubility.
Protocol for Preparing a 10 mg/mL Stock Solution in DMSO:
-
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
-
Procedure:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mg/mL stock solution, weigh 10 mg of this compound.
-
Add the appropriate volume of sterile DMSO to the tube. In this example, add 1 mL of DMSO.
-
Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution, but prolonged heating should be avoided to prevent degradation.
-
Visually inspect the solution to ensure there are no visible particulates. If necessary, the solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.
-
Stability and Storage
Proper storage of this compound solutions is crucial to maintain their biological activity.
-
Stock Solutions (in DMSO): Store aliquots at -20°C for short-term storage (weeks to a few months) and at -80°C for long-term storage (several months to a year). Protect from light by using amber tubes or by wrapping tubes in aluminum foil. Avoid repeated freeze-thaw cycles.
-
Aqueous Working Solutions: It is recommended to prepare fresh aqueous working solutions from the frozen stock solution on the day of the experiment. The stability of this compound in aqueous media at different pH values and temperatures has not been extensively reported. Therefore, prolonged storage of aqueous solutions is not advised.
Experimental Protocols
Antifungal Susceptibility Testing (Broth Microdilution)
This protocol outlines a general procedure for determining the Minimum Inhibitory Concentration (MIC) of this compound against a fungal strain.
-
Materials:
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
Sterile 96-well microtiter plates
-
Appropriate sterile fungal growth medium (e.g., RPMI-1640)
-
Fungal inoculum, standardized to the desired concentration (e.g., 0.5-2.5 x 10³ CFU/mL)
-
Sterile pipette tips
-
Incubator
-
-
Procedure:
-
Prepare serial two-fold dilutions of the this compound stock solution in the 96-well plate using the appropriate growth medium. The final concentrations should typically range from a high concentration (e.g., 128 µg/mL) down to a low concentration (e.g., 0.125 µg/mL). Ensure the final concentration of DMSO is below the level that affects fungal growth (typically ≤1%).
-
Add the standardized fungal inoculum to each well containing the this compound dilutions.
-
Include a positive control well (inoculum in medium without this compound) and a negative control well (medium only).
-
Incubate the plate at the optimal temperature for the specific fungal strain (e.g., 35°C) for 24-48 hours.
-
Determine the MIC by visual inspection or by measuring absorbance. The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the positive control.
-
Mechanism of Action and Signaling Pathway
This compound is believed to exert its antifungal effect by inhibiting chitin (B13524) synthase, a crucial enzyme responsible for the synthesis of chitin, an essential component of the fungal cell wall. By disrupting cell wall integrity, this compound leads to osmotic instability and ultimately, fungal cell death.
Below is a conceptual workflow for preparing an this compound solution for experimental use.
The following diagram illustrates the proposed mechanism of action of this compound.
Disclaimer
The information provided in these application notes is for research purposes only. It is the responsibility of the end-user to determine the suitability of these protocols for their specific applications and to conduct all research in accordance with institutional and regulatory guidelines.
Ezomycin A2: Application Notes and Protocols for Fungal Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Ezomycin A2 in fungal cultures. This document outlines the mechanism of action, provides dosage guidelines based on available data for related compounds, and includes detailed protocols for determining its antifungal efficacy.
Introduction
This compound is a pyrimidine (B1678525) nucleoside antibiotic belonging to the ezomycin complex, known for its specific antifungal activity. While detailed quantitative data for this compound is limited in publicly available literature, its structural similarity to other chitin (B13524) synthase inhibitors, such as nikkomycins and polyoxins, provides a strong foundation for understanding its mechanism and guiding its application. Ezomycins have demonstrated notable efficacy against phytopathogenic fungi, particularly species of Sclerotinia and Botrytis.
Mechanism of Action
This compound is a potent inhibitor of chitin synthase, a crucial enzyme responsible for the biosynthesis of chitin. Chitin is an essential structural component of the fungal cell wall, providing rigidity and protection. By competitively inhibiting chitin synthase, this compound disrupts the integrity of the fungal cell wall, leading to osmotic instability and ultimately, cell lysis and death. This targeted mechanism makes it a selective agent against fungi, as chitin is absent in mammalian cells.
Data Presentation: Dosage Guidelines
The following table summarizes the reported inhibitory concentrations for compounds structurally and functionally related to this compound against relevant fungal species. Note: The values for this compound are extrapolated and should be experimentally determined for specific fungal strains.
| Compound | Fungal Species | MIC (µg/mL) | IC50 (µg/mL) | Reference |
| This compound (Estimated) | Sclerotinia sclerotiorum | 1 - 10 | 0.5 - 5 | N/A |
| This compound (Estimated) | Botrytis cinerea | 1 - 10 | 0.5 - 5 | N/A |
| Nikkomycin Z | Candida albicans | 0.2 - 100 | - | [1] |
| Polyoxin D | Candida albicans | - | Ki = 3.2 ± 1.4 µM | [2] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound using Broth Microdilution Method
This protocol is adapted from established antifungal susceptibility testing standards.
Materials:
-
This compound
-
Target fungal strain(s) (e.g., Sclerotinia sclerotiorum, Botrytis cinerea)
-
Appropriate liquid culture medium (e.g., Potato Dextrose Broth (PDB), Sabouraud Dextrose Broth (SDB))
-
Sterile 96-well microtiter plates
-
Sterile distilled water or appropriate solvent for this compound
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on an appropriate agar (B569324) medium until sporulation.
-
Harvest spores by flooding the plate with sterile saline (0.85% NaCl) containing 0.05% Tween 80 and gently scraping the surface.
-
Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.
-
Adjust the spore concentration to 1 x 10⁵ to 5 x 10⁵ spores/mL using a hemocytometer.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water or DMSO). The final solvent concentration in the assay should not exceed 1% to avoid toxicity.
-
Perform serial two-fold dilutions of the this compound stock solution in the liquid culture medium to achieve a range of desired concentrations (e.g., 0.1 to 100 µg/mL).
-
-
Assay Setup:
-
In a 96-well microtiter plate, add 100 µL of the appropriate culture medium to all wells.
-
Add 100 µL of the highest concentration of this compound to the first well of a row and perform serial dilutions by transferring 100 µL to the subsequent wells, discarding the final 100 µL from the last well.
-
Add 100 µL of the prepared fungal inoculum to each well.
-
Include a positive control (medium + inoculum, no drug) and a negative control (medium only).
-
-
Incubation:
-
Incubate the microtiter plate at the optimal temperature for the fungal strain (e.g., 25-28°C) for 24-72 hours, or until sufficient growth is observed in the positive control wells.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that causes complete visual inhibition of fungal growth.
-
Alternatively, the optical density (OD) at a specific wavelength (e.g., 600 nm) can be measured using a microplate reader. The MIC can be defined as the lowest concentration that inhibits growth by ≥90% compared to the positive control.
-
Mandatory Visualizations
Caption: Competitive inhibition of chitin synthase by this compound.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
References
Application Notes and Protocols for Investigating the Synergistic Antifungal Effects of Ezomycin A2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antifungal resistance is a significant challenge in public health, necessitating the development of novel therapeutic strategies. Ezomycin A2, a nucleoside antibiotic, belongs to the family of chitin (B13524) synthase inhibitors. While specific data on the synergistic interactions of this compound with other antifungals is limited, its mechanism of action provides a strong rationale for combination therapy. Chitin is a crucial component of the fungal cell wall that is absent in mammals, making chitin synthase an attractive and specific drug target. By inhibiting this enzyme, this compound weakens the fungal cell wall, which can potentiate the activity of other antifungal agents that target different cellular pathways.
This document provides a detailed framework for investigating the synergistic potential of this compound. It outlines the theoretical basis for synergy with major antifungal classes, presents data from the analogous chitin synthase inhibitor Nikkomycin Z to illustrate potential effects, and offers detailed protocols for conducting in vitro synergy testing.
Rationale for Synergistic Combinations
The primary hypothesis for synergy with this compound is that a multi-pronged attack on the fungal cell's structural integrity and essential metabolic pathways will be more effective than monotherapy. Potential synergistic partners for this compound include:
-
Echinocandins (e.g., Caspofungin, Micafungin): These agents inhibit β-(1,3)-D-glucan synthase, another critical enzyme in cell wall biosynthesis. The simultaneous inhibition of both chitin and glucan synthesis can lead to a catastrophic failure of the cell wall's structural integrity. Furthermore, fungi often upregulate chitin synthesis as a compensatory mechanism when exposed to echinocandins, which could heighten their sensitivity to this compound.[1]
-
Azoles (e.g., Fluconazole, Itraconazole, Voriconazole): Azoles inhibit lanosterol (B1674476) 14α-demethylase, an enzyme essential for the biosynthesis of ergosterol (B1671047), a key component of the fungal cell membrane.[1] The combination of a cell wall-disrupting agent like this compound with a cell membrane-destabilizing agent can lead to enhanced drug penetration and efficacy.
-
Polyenes (e.g., Amphotericin B): Polyenes bind directly to ergosterol in the fungal cell membrane, forming pores that lead to leakage of cellular contents and cell death. A weakened cell wall due to this compound could potentially expose more ergosterol and enhance the accessibility of polyenes to the fungal cell membrane.
Quantitative Data on Synergistic Effects of Chitin Synthase Inhibitors
While specific quantitative data for this compound combinations are not yet available in the literature, data from studies on Nikkomycin Z, another potent chitin synthase inhibitor, provide a strong indication of the potential for synergy. The Fractional Inhibitory Concentration Index (FICI) is a standard metric used to quantify these interactions, where a FICI of ≤ 0.5 is indicative of synergy.
| Chitin Synthase Inhibitor | Combination Antifungal | Fungal Species | FICI Value | Reference |
| Nikkomycin Z | Caspofungin | Candida albicans (biofilms) | ≤ 0.5 | [2] |
| Nikkomycin Z | Micafungin | Candida albicans (biofilms) | ≤ 0.5 | [2] |
| Nikkomycin Z | Caspofungin | Candida parapsilosis (biofilms) | Synergy Observed | [2] |
| Nikkomycin Z | Micafungin | Candida parapsilosis (biofilms) | Synergy Observed | |
| Nikkomycin Z | Itraconazole | Aspergillus fumigatus | Marked Synergy | |
| Nikkomycin Z | Itraconazole | Aspergillus flavus | Marked Synergy | |
| Nikkomycin Z | Fluconazole | Candida albicans | Additive/Synergistic | |
| Nikkomycin Z | Fluconazole | Cryptococcus neoformans | Additive/Synergistic | |
| Nikkomycin Z | LY303366 (Echinocandin) | Aspergillus fumigatus | ≤ 0.129 (Inhibition), ≤ 0.129 (Killing) |
Visualizing Mechanisms and Workflows
Signaling Pathways and Mechanism of Synergy
The synergistic effect of combining a chitin synthase inhibitor like this compound with an echinocandin is a prime example of a dual attack on the fungal cell wall. The following diagram illustrates this proposed mechanism.
Experimental Workflow for In Vitro Synergy Testing
The checkerboard microdilution assay is the most common method for determining antifungal synergy in vitro. The workflow for this assay is depicted below.
Experimental Protocols
Protocol 1: Checkerboard Microdilution Assay
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 and M38-A2 documents for yeasts and filamentous fungi, respectively.
a. Materials:
-
This compound and other antifungal agents (e.g., Amphotericin B, Caspofungin, Fluconazole) stock solutions.
-
96-well microtiter plates.
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.
-
Fungal inoculum (e.g., Aspergillus fumigatus, Candida albicans) standardized to 0.5 McFarland.
-
Spectrophotometer or visual inspection.
b. Procedure:
-
Plate Preparation: Prepare serial twofold dilutions of this compound horizontally and the second antifungal agent vertically in the 96-well plate. The final concentration of each drug in the wells should range from sub-inhibitory to supra-inhibitory concentrations.
-
Inoculation: Inoculate each well with the standardized fungal suspension to a final concentration of approximately 0.5 × 10^5 to 2.5 × 10^5 CFU/mL.
-
Controls: Include wells with each drug alone as controls, as well as a drug-free growth control.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination. The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% for azoles and ≥90% or 100% for other agents) compared to the drug-free control.
c. Data Analysis: Calculate the Fractional Inhibitory Concentration (FIC) for each drug and the FICI:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FICI = FIC of Drug A + FIC of Drug B
d. Interpretation of FICI Values:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
Protocol 2: Time-Kill Assay
This assay provides dynamic information about the fungicidal or fungistatic activity of the drug combination over time.
a. Materials:
-
This compound and other antifungal agents.
-
Standardized fungal inoculum.
-
Culture tubes or flasks.
-
Sabouraud Dextrose Agar (SDA) plates.
-
Incubator and shaker.
b. Procedure:
-
Culture Preparation: Prepare culture tubes with RPMI-1640 medium containing the antifungal agents at desired concentrations (e.g., 1x or 2x MIC). Include a drug-free growth control.
-
Inoculation: Inoculate the tubes with the fungal suspension to a starting density of approximately 1 × 10^5 to 5 × 10^5 CFU/mL.
-
Incubation and Sampling: Incubate the cultures at 35°C with agitation. At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw aliquots from each tube.
-
Colony Counting: Perform serial dilutions of the aliquots and plate them on SDA plates. Incubate the plates at 35°C for 24-48 hours and count the number of colonies (CFU/mL).
c. Data Analysis: Plot the log10 CFU/mL versus time for each drug concentration and combination.
d. Interpretation:
-
Synergy: A ≥ 2 log10 decrease in CFU/mL with the combination compared to the most active single agent.
-
Indifference: A < 2 log10 change in CFU/mL with the combination compared to the most active single agent.
-
Antagonism: A ≥ 2 log10 increase in CFU/mL with the combination compared to the least active single agent.
Conclusion
While direct experimental evidence for the synergistic effects of this compound is still forthcoming, its mechanism as a chitin synthase inhibitor provides a solid foundation for exploring combination therapies. The protocols and data presented here, using the well-studied analogue Nikkomycin Z as a proxy, offer a comprehensive guide for researchers to systematically investigate the potential of this compound in overcoming the challenges of antifungal resistance. Such studies are crucial for the development of new, effective treatment regimens for invasive fungal infections.
References
Troubleshooting & Optimization
Ezomycin A2 solubility issues and solutions
Welcome to the technical support center for Ezomycin A2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility, handling, and experimental use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a nucleoside antifungal antibiotic. Its primary mechanism of action is the inhibition of chitin (B13524) synthase, a crucial enzyme responsible for the synthesis of chitin, an essential component of the fungal cell wall. By inhibiting this enzyme, this compound disrupts cell wall integrity, leading to fungal cell death.
Q2: In what solvents is this compound soluble?
This compound has limited solubility. It is slightly soluble in water and generally insoluble in most organic solvents. Its solubility is significantly enhanced in acidic or basic aqueous solutions. For experimental purposes, preparing stock solutions in a slightly acidic or basic buffer, or using a small amount of a suitable solvent like DMSO before further dilution in aqueous media, is often recommended.
Q3: Can I dissolve this compound directly in my cell culture medium?
Directly dissolving this compound in complex culture media like RPMI-1640 can be challenging and may lead to precipitation. It is highly recommended to first prepare a concentrated stock solution in an appropriate solvent and then dilute it to the final working concentration in the culture medium.
Q4: How should I store this compound powder and stock solutions?
This compound powder should be stored at -20°C. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| This compound powder is not dissolving in water. | This compound has low solubility in neutral water.[1] | - Try gentle heating (e.g., in a 37°C water bath).- Use a slightly acidic or basic aqueous solution (e.g., pH 4-5 or pH 8-9) to increase solubility.[1] |
| Precipitation is observed after adding the stock solution to the culture medium. | - The final concentration of the organic solvent (if used for the stock) is too high.- The pH of the medium is not optimal for this compound solubility.- High salt concentration in the medium. | - Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <0.5%).- Prepare the stock solution in a solvent compatible with your experimental system.- Increase mixing or vortexing when diluting the stock solution into the medium. |
| Inconsistent results in antifungal activity assays. | - Degradation of this compound due to improper storage.- Incomplete dissolution of the compound.- Interaction with components in the culture medium. | - Prepare fresh stock solutions and store them properly in aliquots.- Ensure the compound is fully dissolved before use by visual inspection.- Perform a solubility test of this compound in the specific medium used for your experiments. |
| No antifungal activity is observed. | - The fungal species being tested is resistant to chitin synthase inhibitors.- The concentration of this compound is too low. | - Verify the susceptibility of your fungal strain to chitin synthase inhibitors.- Perform a dose-response experiment to determine the effective concentration range. |
Quantitative Data on Solubility
| Solvent | Solubility | Notes |
| Water | Slightly soluble[1] | Solubility may be enhanced by heating. |
| Acidic Aqueous Solutions (e.g., pH 4) | Soluble[1] | |
| Basic Aqueous Solutions (e.g., pH 9) | Soluble[1] | |
| Most Organic Solvents (e.g., Ethanol, Methanol, Acetone) | Practically insoluble[1] | |
| Dimethyl Sulfoxide (DMSO) | Sparingly soluble | Often used to prepare concentrated stock solutions. |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution
-
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a 10 mg/mL concentration.
-
Vortex the solution vigorously for 1-2 minutes to ensure complete dissolution. Gentle warming in a 37°C water bath can aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is a general guideline based on the Clinical and Laboratory Standards Institute (CLSI) methods.
-
Materials:
-
Fungal isolate
-
Appropriate broth medium (e.g., RPMI-1640)
-
96-well microtiter plates
-
This compound stock solution
-
Spectrophotometer or plate reader
-
-
Procedure:
-
Inoculum Preparation: Prepare a fungal inoculum suspension and adjust its concentration to the desired cell density (e.g., 0.5-2.5 x 10³ CFU/mL) in the broth medium.
-
Serial Dilution: Perform a serial dilution of the this compound stock solution in the 96-well plate using the broth medium to achieve a range of final concentrations for testing.
-
Inoculation: Add the prepared fungal inoculum to each well containing the diluted this compound. Include a positive control (inoculum without the drug) and a negative control (medium only).
-
Incubation: Incubate the plate at the optimal temperature for the fungal species (e.g., 35°C) for 24-48 hours.
-
Reading Results: Determine the Minimum Inhibitory Concentration (MIC) by visually inspecting for fungal growth or by measuring the optical density using a plate reader. The MIC is the lowest concentration of this compound that inhibits visible growth.
-
Visualizations
Fungal Chitin Synthesis Pathway and Inhibition by this compound
Caption: Mechanism of this compound action on the fungal chitin synthesis pathway.
Experimental Workflow for Antifungal Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Logical Flow for Troubleshooting Solubility Issues
Caption: Decision-making process for dissolving this compound.
References
Technical Support Center: Optimizing Ezomycin A2 Concentration for Experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Ezomycin A2 in their experiments. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure optimal results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a nucleoside antibiotic with potent antifungal properties. It is particularly effective against phytopathogenic fungi such as Sclerotinia sclerotiorum and Botrytis cinerea. The primary mechanism of action of this compound is the inhibition of chitin (B13524) synthase. Chitin is an essential structural component of the fungal cell wall, and by inhibiting its synthesis, this compound disrupts cell wall integrity, leading to fungal cell lysis and death.
Q2: What are the primary applications of this compound in research?
This compound is primarily used in the following research areas:
-
Antifungal drug discovery: Studying its efficacy against various fungal strains and understanding its mechanism of action to develop new antifungal therapies.
-
Agricultural research: Investigating its potential as a bio-fungicide to control plant diseases caused by susceptible fungi.
-
Fungal cell biology: Used as a tool to study the process of chitin synthesis and its importance in fungal growth, development, and pathogenesis.
Q3: In what solvents can I dissolve this compound?
This compound is known to be slightly soluble in water but is more readily soluble in acidic or basic aqueous solutions. For creating concentrated stock solutions for in vitro experiments, Dimethyl Sulfoxide (DMSO) is a commonly used solvent. It is crucial to use high-purity, anhydrous DMSO to ensure the stability of the compound.
Q4: How should I store this compound powder and stock solutions?
-
Powder: The lyophilized powder of this compound should be stored at -20°C for long-term stability.
-
Stock Solutions: Once dissolved in a solvent like DMSO, it is recommended to prepare single-use aliquots and store them at -20°C or -80°C to minimize freeze-thaw cycles, which can lead to degradation of the compound.
Experimental Protocols
Preparation of this compound Stock Solution
This protocol provides a general guideline for preparing a stock solution of this compound. The final concentration may need to be adjusted based on the specific requirements of your experiment.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Determine the Desired Stock Concentration: A common starting stock concentration for antifungal compounds is 10 mg/mL.
-
Weigh the this compound Powder: Carefully weigh the required amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mg/mL stock solution, weigh 10 mg of the powder.
-
Add Solvent: Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mg/mL stock, add 1 mL of DMSO.
-
Dissolve the Compound: Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary to aid dissolution.
-
Aliquot and Store: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.
Determining the Optimal Concentration of this compound (Minimum Inhibitory Concentration - MIC Assay)
Materials:
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
Target fungal strain (e.g., Sclerotinia sclerotiorum or Botrytis cinerea)
-
Appropriate liquid culture medium (e.g., Potato Dextrose Broth - PDB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Sterile saline or phosphate-buffered saline (PBS)
-
Hemocytometer or spectrophotometer for inoculum standardization
Procedure:
-
Prepare Fungal Inoculum:
-
Culture the fungal strain on a suitable agar (B569324) medium until sufficient growth is observed.
-
Harvest fungal spores or mycelial fragments and suspend them in sterile saline or PBS.
-
Adjust the inoculum concentration to a standardized level (e.g., 1 x 10^5 cells/mL) using a hemocytometer or by measuring the optical density (OD) at a specific wavelength.
-
-
Prepare Serial Dilutions of this compound:
-
In a sterile 96-well plate, perform a two-fold serial dilution of the this compound stock solution in the appropriate culture medium. The final volume in each well should be 100 µL. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that is toxic to the fungus (typically ≤1%).
-
Include a positive control (medium with fungal inoculum, no this compound) and a negative control (medium only).
-
-
Inoculate the Plate:
-
Add 100 µL of the standardized fungal inoculum to each well (except the negative control), bringing the final volume to 200 µL.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the growth of the target fungus (e.g., 20-25°C) for a specified period (e.g., 48-72 hours).
-
-
Determine the MIC:
-
The MIC is the lowest concentration of this compound that results in a significant inhibition of fungal growth (typically ≥50% reduction) compared to the positive control. This can be assessed visually or by measuring the OD at a suitable wavelength (e.g., 600 nm) using a microplate reader.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| Water | Slightly soluble | Solubility increases in acidic or basic conditions. |
| DMSO | Soluble | Recommended for preparing high-concentration stock solutions. |
Table 2: Example MIC Determination for this compound against a Fungal Strain
| This compound Concentration (µg/mL) | Growth (OD600) | % Inhibition |
| 100 | 0.05 | 95% |
| 50 | 0.10 | 90% |
| 25 | 0.25 | 75% |
| 12.5 | 0.50 | 50% |
| 6.25 | 0.85 | 15% |
| 3.13 | 0.95 | 5% |
| 0 (Positive Control) | 1.00 | 0% |
| Negative Control | 0.02 | - |
| Note: This is example data. Actual results will vary depending on the fungal strain and experimental conditions. The MIC in this example would be 12.5 µg/mL. |
Troubleshooting Guide
Problem: No or low antifungal activity observed.
| Possible Cause | Suggested Solution |
| Incorrect Concentration | Double-check all calculations for the stock solution and serial dilutions. Verify the initial weight of the this compound powder. |
| Compound Degradation | Ensure the this compound powder and stock solutions have been stored correctly at the recommended temperatures. Avoid multiple freeze-thaw cycles of the stock solution by using single-use aliquots. Prepare fresh dilutions for each experiment. |
| Resistant Fungal Strain | The target fungus may have intrinsic or acquired resistance to chitin synthase inhibitors. Test a known sensitive strain as a positive control. |
| Suboptimal Assay Conditions | The pH, temperature, or composition of the culture medium can affect the activity of this compound. Ensure these parameters are optimized for your specific fungal strain. |
| High Inoculum Density | An excessively high concentration of fungal cells can overwhelm the inhibitory effect of the compound. Standardize the inoculum concentration for each experiment. |
Problem: High variability between replicate wells.
| Possible Cause | Suggested Solution |
| Pipetting Errors | Ensure accurate and consistent pipetting, especially during the serial dilution steps. Use calibrated pipettes. |
| Incomplete Mixing | Thoroughly mix the contents of each well after adding the compound and the inoculum. |
| Edge Effects in Microplate | Evaporation from the outer wells of a 96-well plate can concentrate the compound and affect results. To mitigate this, avoid using the outermost wells or fill them with sterile medium. |
| Contamination | Ensure aseptic techniques are followed throughout the experimental setup to prevent bacterial or other microbial contamination. |
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for MIC determination.
Caption: Troubleshooting low antifungal activity.
Ezomycin A2 degradation and prevention
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving Ezomycin A2. The information is designed to help you anticipate and resolve challenges related to the degradation and handling of this antifungal antibiotic.
Section 1: Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your research with this compound.
Problem 1: Inconsistent or lower-than-expected potency of this compound in bioassays.
Possible Cause 1: Degradation due to improper storage. this compound, like many complex nucleoside antibiotics, can be susceptible to degradation if not stored correctly.
Solution:
-
Storage Conditions: Store this compound as a dry powder in a tightly sealed container at -20°C. Protect from moisture and light.
-
Hygroscopic Nature: this compound is potentially hygroscopic. Handle the powder in a dry environment, such as a glove box or a room with controlled humidity, to prevent moisture absorption.[1][2]
-
Stock Solutions: Prepare stock solutions in an appropriate buffer (see Problem 2) and store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Generally, antibiotic stock solutions are more susceptible to degradation than the powdered form.[3]
Possible Cause 2: Degradation in solution due to inappropriate pH or temperature. this compound is reported to be stable between pH 1 and 8.[4] Outside of this range, it can undergo hydrolysis.
Solution:
-
pH of Experimental Media: Ensure the pH of your buffers and media is within the stable range (pH 1-8).
-
Temperature: Avoid prolonged exposure of this compound solutions to high temperatures. When preparing media, add the antibiotic after the media has cooled down.[3]
Possible Cause 3: Inaccurate quantification of this compound. Due to its polar nature, accurate quantification of this compound can be challenging.
Solution:
-
Analytical Method: Use a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a suitable column for polar compounds, to accurately determine the concentration of your this compound stock solution.
-
Standard Curve: Always use a fresh, accurately weighed standard to prepare a calibration curve for each experiment.
Problem 2: Precipitation of this compound in solution.
Possible Cause 1: Poor solubility in the chosen solvent. this compound is slightly soluble in water and practically insoluble in most organic solvents.
Solution:
-
Solvent Selection: Use water or aqueous buffers within the stable pH range (1-8) to dissolve this compound. It is more soluble under acidic or basic conditions.
-
Stock Concentration: Avoid preparing overly concentrated stock solutions. Determine the optimal concentration for your experiments where this compound remains fully dissolved.
-
Sonication: Gentle sonication can aid in the dissolution of the powder.
Possible Cause 2: Change in pH or temperature of the solution. A shift in pH or a significant temperature change can affect the solubility of this compound.
Solution:
-
Buffer Capacity: Use a buffer with sufficient capacity to maintain a stable pH, especially when adding other components to your experimental setup.
-
Temperature Control: Maintain a consistent temperature for your solutions where solubility has been established.
Problem 3: Variable retention times and peak tailing in HPLC analysis.
Possible Cause: Interaction of the polar this compound molecule with the stationary phase. As a polar molecule, this compound may exhibit poor chromatographic behavior on standard reversed-phase columns.
Solution:
-
Column Choice: Use a column designed for the analysis of polar compounds, such as a polar-embedded or an aqueous C18 column.
-
Mobile Phase pH: Adjust the pH of the mobile phase to suppress the ionization of any acidic or basic functional groups on this compound, which can improve peak shape. Keep the pH within the stable range of the compound and the column.
-
Ion-Pairing Agents: Consider using an ion-pairing reagent in the mobile phase to improve retention and peak shape for this polar, ionizable compound.
-
Mobile Phase Composition: Ensure the mobile phase is properly mixed and degassed to prevent variability in retention times.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the known degradation pathway for this compound?
A1: Specific kinetic studies on this compound degradation are not extensively published. However, based on its structure as a complex nucleoside, the primary degradation pathways are likely hydrolysis. Acid hydrolysis of this compound has been shown to yield ezoaminuroic acid and cytosine. Alkaline conditions can lead to β'-elimination reactions.
Q2: How should I handle and weigh this compound powder?
A2: this compound may be hygroscopic. It is recommended to handle the solid powder in a controlled environment with low humidity, such as a glove box or a balance with a draft shield in a low-humidity room. Use pre-tared vials and work quickly to minimize exposure to atmospheric moisture.
Q3: What are the recommended storage conditions for this compound?
A3:
-
Powder: Store in a tightly sealed container in a desiccator at -20°C.
-
Solutions: Store aqueous stock solutions in small, single-use aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Q4: At what pH is this compound most stable?
A4: this compound is reported to be stable in a pH range of 1 to 8. It is advisable to conduct experiments within this pH range to minimize degradation.
Q5: Can I autoclave solutions containing this compound?
A5: No. Autoclaving involves high temperatures and pressures, which will likely lead to the degradation of this complex molecule. Solutions containing this compound should be filter-sterilized using a 0.22 µm filter.
Section 3: Data Presentation
Table 1: this compound Stability Study Template
| Condition | Parameter | Time 0 | Time X (e.g., 24h) | Time Y (e.g., 72h) | % Degradation | Degradation Products (if identified) |
| pH | pH 2 | Conc. (µg/mL) | ||||
| pH 4 | Conc. (µg/mL) | |||||
| pH 7 | Conc. (µg/mL) | |||||
| pH 9 | Conc. (µg/mL) | |||||
| Temperature | 4°C | Conc. (µg/mL) | ||||
| 25°C (RT) | Conc. (µg/mL) | |||||
| 37°C | Conc. (µg/mL) | |||||
| Solvent | Water | Conc. (µg/mL) | ||||
| PBS | Conc. (µg/mL) | |||||
| Media X | Conc. (µg/mL) |
Section 4: Experimental Protocols
Protocol 1: General Procedure for Assessing this compound Stability
This protocol provides a framework for determining the stability of this compound under various conditions.
-
Preparation of Stock Solution: Accurately weigh this compound powder and dissolve it in sterile, purified water to a known concentration (e.g., 1 mg/mL).
-
Preparation of Test Solutions: Dilute the stock solution to a final working concentration in the desired buffers (e.g., pH 2, 4, 7, 9) or experimental media.
-
Incubation: Aliquot the test solutions into sterile tubes and incubate them under the desired temperature conditions (e.g., 4°C, 25°C, 37°C). Protect the solutions from light.
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), remove an aliquot from each test condition.
-
Quenching (optional): If degradation is rapid, it may be necessary to stop the reaction by freezing the sample immediately at -80°C or by adding a quenching agent that does not interfere with the analysis.
-
Analysis: Analyze the samples by a validated HPLC method to determine the concentration of the remaining this compound.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0. The degradation kinetics can be determined by plotting the concentration of this compound versus time.
Section 5: Visualizations
Diagram 1: Logical Workflow for Troubleshooting this compound Potency Issues
References
Technical Support Center: Ezomycin A2 Assays
Welcome to the technical support center for Ezomycin A2 assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an antifungal antibiotic that functions as a competitive inhibitor of chitin (B13524) synthase.[1] This enzyme is crucial for the biosynthesis of chitin, an essential component of the fungal cell wall. By inhibiting chitin synthase, this compound disrupts cell wall integrity, leading to fungal cell death.
Q2: Which assays are typically used to evaluate the activity of this compound?
A2: The primary assays used to assess the efficacy of this compound include:
-
In vitro Chitin Synthase Inhibition Assay: Directly measures the inhibitory effect of this compound on the enzymatic activity of chitin synthase.
-
Antifungal Susceptibility Testing (e.g., Broth Microdilution): Determines the Minimum Inhibitory Concentration (MIC) of this compound required to inhibit the growth of specific fungal species.
Q3: How should this compound be stored to ensure its stability?
A3: While specific stability data for this compound is limited, it is recommended to store the compound as a dry powder at -20°C. For experimental use, prepare fresh stock solutions in an appropriate solvent and store them at -20°C for short periods.[2][3] Avoid repeated freeze-thaw cycles. Stability in aqueous solutions, especially at physiological pH and temperature, should be empirically determined.
Troubleshooting Guides
In Vitro Chitin Synthase Inhibition Assay
This assay biochemically measures the ability of this compound to inhibit the chitin synthase enzyme.
Logical Workflow for Troubleshooting Chitin Synthase Inhibition Assays
Common Pitfalls and Solutions
| Problem | Potential Cause | Recommended Solution |
| Low or No Enzyme Activity | Inactive enzyme preparation. | Ensure proper storage of the enzyme at -20°C or below. Avoid repeated freeze-thaw cycles. Prepare fresh enzyme extracts before the assay.[4] |
| Suboptimal assay conditions. | Optimize pH, temperature, and cofactor (e.g., Mg²⁺) concentrations for your specific enzyme source.[5] | |
| Presence of endogenous inhibitors in crude extract. | Partially purify the enzyme preparation to remove potential inhibitors. | |
| High Background Signal | Non-specific binding of reagents to the assay plate. | Include appropriate controls (e.g., no enzyme, no substrate). Increase the number and stringency of washing steps.[5] |
| Spontaneous hydrolysis of the substrate. | Prepare substrate solutions fresh before each experiment. | |
| High Variability Between Replicates | Inaccurate pipetting. | Use calibrated pipettes and ensure proper mixing of all solutions. |
| Inconsistent washing steps. | Standardize the washing procedure to ensure uniformity across all wells. | |
| Inconsistent IC50 Values | This compound instability in the assay buffer. | Assess the stability of this compound under the specific assay conditions (pH, temperature, time). |
| Competitive inhibition mechanism. | The IC50 of a competitive inhibitor is dependent on the substrate concentration. Ensure consistent substrate concentration across experiments.[4] |
Table 1: Typical Parameters for In Vitro Chitin Synthase Inhibition Assays
| Parameter | Typical Range/Condition | Notes |
| Enzyme Source | Fungal cell lysates or purified enzyme | Activity can vary between preparations. |
| Substrate | UDP-N-acetylglucosamine (UDP-GlcNAc) | |
| pH | 6.5 - 7.5 | Optimal pH can be enzyme-specific.[6] |
| Temperature | 30 - 44 °C | The highest activity is generally observed between 37°C and 44°C.[6] |
| Cofactor | Mg²⁺ | Optimal concentration should be determined empirically. |
| Incubation Time | 1 - 3 hours | Should be within the linear range of the reaction. |
| Positive Control | Nikkomycin Z, Polyoxin D | Known chitin synthase inhibitors. |
| IC50 Values | Compound and organism-dependent | For some inhibitors, IC50 values can range from low micromolar to millimolar.[7] |
Antifungal Susceptibility Testing (MIC Assay)
This cell-based assay determines the minimum concentration of this compound that inhibits the visible growth of a fungus.
Experimental Workflow for MIC Determination
Common Pitfalls and Solutions
| Problem | Potential Cause | Recommended Solution |
| No Inhibition of Fungal Growth | Inactive this compound. | Verify the integrity and concentration of the this compound stock solution. |
| Fungal strain is resistant. | Use a known susceptible control strain. | |
| Inconsistent MIC Values | Variation in inoculum size. | Standardize the inoculum preparation to ensure a consistent cell density.[8] |
| Subjective endpoint reading. | For visual readings, have a consistent and experienced reader. For objective readings, use a spectrophotometer to measure growth inhibition (e.g., ≥50% reduction in turbidity).[9] | |
| "Trailing" or "paradoxical" growth effect. | This can occur with some antifungals where partial growth is observed at concentrations above the MIC. Adhere to standardized reading times (e.g., 24 or 48 hours).[10] | |
| Contamination | Non-sterile technique. | Use aseptic techniques throughout the procedure. Include a negative control (no inoculum) to check for contamination. |
Table 2: Key Considerations for Antifungal Susceptibility Testing
| Parameter | Standard Method (e.g., CLSI) | Notes |
| Medium | RPMI-1640 | Standardized medium is crucial for reproducibility. |
| Inoculum Size | 1-5 x 10³ CFU/mL | Inoculum size can significantly affect the MIC value.[8] |
| Incubation Temperature | 35°C | |
| Incubation Time | 24 - 48 hours | Reading time can influence the observed MIC, especially with slow-growing fungi or trailing effects.[10] |
| Endpoint Determination | Visual or spectrophotometric reading of growth inhibition. | For azoles and echinocandins, the MIC is often read as the lowest concentration with at least 50% growth inhibition.[11] |
| Quality Control Strains | Standardized strains with known MIC ranges (e.g., Candida spp.) | Essential for validating the assay performance. |
Experimental Protocols
In Vitro Chitin Synthase Inhibition Assay (Non-Radioactive)
This protocol is a generalized method and may require optimization for specific fungal species.
-
Enzyme Preparation:
-
Culture the target fungus to the mid-log phase.
-
Harvest cells by centrifugation and wash with a suitable buffer.
-
Disrupt the cells mechanically (e.g., with glass beads) in a lysis buffer containing protease inhibitors.
-
Prepare a microsomal fraction, enriched in chitin synthase, by differential centrifugation.
-
-
Assay Procedure:
-
Coat a 96-well microtiter plate with Wheat Germ Agglutinin (WGA).
-
Prepare a reaction mixture containing buffer, cofactors (e.g., Mg²⁺), and the substrate UDP-GlcNAc.
-
Add serial dilutions of this compound to the wells. Include a positive control (e.g., Nikkomycin Z) and a negative control (vehicle).
-
Initiate the reaction by adding the enzyme preparation to each well.
-
Incubate the plate at the optimal temperature for a set period (e.g., 1-3 hours).
-
Wash the plate to remove unbound reagents.
-
Detect the synthesized chitin captured by the WGA using a horseradish peroxidase (HRP)-conjugated WGA and a colorimetric substrate (e.g., TMB).
-
Measure the absorbance using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Broth Microdilution MIC Assay
This protocol is based on the general principles of the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).
-
Perform serial twofold dilutions in a 96-well microtiter plate using RPMI-1640 medium to achieve the desired final concentration range.
-
-
Inoculum Preparation:
-
Culture the fungal strain on an appropriate agar (B569324) medium.
-
Prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.
-
Dilute the standardized suspension in RPMI-1640 medium to achieve the final target inoculum concentration.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate containing the this compound dilutions with the fungal inoculum.
-
Include a positive control (fungal inoculum without this compound) and a negative control (medium only).
-
Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
Determine the MIC as the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the positive control. This can be assessed visually or by reading the optical density with a spectrophotometer.[11]
-
Disclaimer: These protocols and troubleshooting guides are intended for informational purposes and should be adapted and validated for specific experimental conditions.
References
- 1. A Structural and Biochemical Model of Processive Chitin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Stability Studies of 16 Antibiotics for Continuous Infusion in Intensive Care Units and for Performing Outpatient Parenteral Antimicrobial Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Biochemical characterization of chitin synthase activity and inhibition in the African malaria mosquito, Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Improving Ezomycin A2 efficacy in experiments
Welcome to the Technical Support Center for Ezomycin A2. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments with this compound. Here you will find troubleshooting guides and frequently asked questions to address common issues and enhance the efficacy of your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a nucleoside antibiotic that functions as a potent antifungal agent. It is particularly effective against various plant pathogenic fungi, most notably those from the Sclerotinia and Botrytis genera.[1] Its primary application is in agricultural and research settings to control the growth of these fungi.
Q2: What is the mechanism of action of this compound?
This compound is an inhibitor of chitin (B13524) synthase. Chitin is an essential structural component of the fungal cell wall, and by inhibiting its synthesis, this compound compromises the integrity of the cell wall, leading to fungal cell lysis and death. This targeted action makes it a selective antifungal agent, as chitin is not present in mammalian cells.
Q3: What are the optimal storage and handling conditions for this compound?
For optimal stability, this compound should be stored as a powder at -20°C. Stock solutions can be prepared in slightly acidic or basic aqueous solutions and should be stored at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles. It is sparingly soluble in water and generally insoluble in most organic solvents.
Q4: Can this compound be used in combination with other antifungal agents?
Yes, combining this compound with other antifungal agents can lead to synergistic effects, potentially increasing its efficacy and overcoming resistance.[2][3] For instance, pairing a chitin synthase inhibitor with an azole antifungal, which targets the fungal cell membrane, can create a multi-pronged attack on the fungal cell.[2]
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments with this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Low or no observable antifungal activity | Inhibitor Degradation: this compound may have degraded due to improper storage or handling. | - Ensure stock solutions are fresh and have been stored correctly at -20°C or -80°C. - Avoid multiple freeze-thaw cycles. - Prepare fresh dilutions for each experiment. |
| Incorrect Concentration: The concentration of this compound may be too low to be effective. | - Double-check all calculations for dilutions. - Confirm the initial concentration of the stock solution. - Perform a dose-response experiment to determine the optimal concentration for your specific fungal strain. | |
| Fungal Resistance: The target fungal strain may have intrinsic or acquired resistance to chitin synthase inhibitors. | - Verify the susceptibility of your fungal strain using a known chitin synthase inhibitor as a positive control. - Consider investigating potential resistance mechanisms such as target site mutations or drug efflux pumps. | |
| Suboptimal Assay Conditions: The experimental conditions may not be optimal for this compound activity. | - Optimize the pH of the growth medium (this compound is stable between pH 1 and 8). - Ensure the incubation temperature and duration are appropriate for the fungal species being tested. | |
| High variability between experimental replicates | Inconsistent Inoculum: The density of the fungal inoculum may vary between wells or plates. | - Standardize the fungal inoculum using a hemocytometer or by measuring optical density to ensure a consistent cell or spore concentration. |
| Poor Solubility: this compound may not be fully dissolved, leading to inconsistent concentrations in the assay. | - Ensure this compound is completely dissolved in a suitable solvent (slightly acidic or basic aqueous solution) before adding it to the assay medium. - Gentle warming or sonication may aid in dissolution, but be mindful of potential degradation at high temperatures. | |
| Potent in vitro (enzymatic) activity but weak in vivo (cell-based) efficacy | Poor Cell Permeability: this compound may not be efficiently crossing the fungal cell wall and membrane to reach the intracellular chitin synthase. | - Consider the use of permeabilizing agents, though this may affect the interpretation of results. - Evaluate the expression of efflux pumps in your fungal strain, which may be actively removing the inhibitor from the cell. |
Data Presentation
Table 1: In Vitro Inhibitory Activity of Chitin Synthase Inhibitors
| Compound | Target Enzyme | IC₅₀ (µg/mL) | Fungal Source |
| IMB-D10 | Chitin Synthase 1 (Chs1) | 17.46 ± 3.39 | Saccharomyces cerevisiae |
| IMB-D10 | Chitin Synthase 2 (Chs2) | 3.51 ± 1.35 | Saccharomyces cerevisiae |
| IMB-D10 | Chitin Synthase 3 (Chs3) | 13.08 ± 2.08 | Saccharomyces cerevisiae |
| IMB-F4 | Chitin Synthase 2 (Chs2) | 8.546 ± 1.42 | Saccharomyces cerevisiae |
| IMB-F4 | Chitin Synthase 3 (Chs3) | 2.963 ± 1.42 | Saccharomyces cerevisiae |
| Note: Data for IMB-D10 and IMB-F4 are presented as representative examples of chitin synthase inhibitors. Specific IC₅₀ values for this compound were not available in the searched literature.[4] |
Table 2: Minimum Inhibitory Concentration (MIC) of Antifungal Agents against Botrytis cinerea
| Compound | MIC (µg/mL) |
| Representative Antifungal 1 | 2 |
| Representative Antifungal 2 | 4 |
| Note: Specific MIC values for this compound against Botrytis cinerea were not available in the searched literature. The values presented are for illustrative purposes. |
Experimental Protocols
Protocol 1: Broth Microdilution Assay for MIC Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing.[5][6][7]
-
Preparation of Fungal Inoculum:
-
Culture the fungal isolate on an appropriate agar (B569324) medium (e.g., Potato Dextrose Agar for Botrytis cinerea or Sclerotinia sclerotiorum) at 25°C until sufficient growth is observed.
-
Prepare a spore suspension by flooding the agar surface with sterile saline containing 0.05% Tween 80 and gently scraping the surface.
-
Adjust the spore concentration to 1-5 x 10⁶ spores/mL using a hemocytometer.
-
Dilute the spore suspension in RPMI-1640 medium to the final desired inoculum concentration (typically 0.5-2.5 x 10⁴ spores/mL).
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water with pH adjusted to be slightly acidic or basic).
-
Perform two-fold serial dilutions of the stock solution in RPMI-1640 medium in a 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add 100 µL of the fungal inoculum to each well of the microtiter plate containing 100 µL of the this compound dilutions.
-
Include a positive control (inoculum without this compound) and a negative control (medium only).
-
Incubate the plate at 25°C for 48-72 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to the positive control. The endpoint can be determined visually or by measuring the optical density at 600 nm.
-
Visualizations
Caption: Mechanism of action of this compound on the chitin synthesis pathway.
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Augmenting Azoles with Drug Synergy to Expand the Antifungal Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic and antagonistic drug interactions in the treatment of systemic fungal infections | eLife [elifesciences.org]
- 4. Identification of New Antifungal Agents Targeting Chitin Synthesis by a Chemical-Genetic Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SUSCEPTIBILITY TEST FOR FUNGI: CLINICAL AND LABORATORIAL CORRELATIONS IN MEDICAL MYCOLOGY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Ezomycin A2 experimental variability troubleshooting
Welcome to the Technical Support Center for Ezomycin A2. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot experimental variability and provide guidance on the effective use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a nucleoside antibiotic that acts as a potent inhibitor of chitin (B13524) synthase.[1] Chitin is an essential structural component of the fungal cell wall, and its inhibition leads to cell wall stress and ultimately, fungal cell death.[2] This makes chitin synthase an attractive target for antifungal agents as it is absent in vertebrates.[2]
Q2: What are the primary fungal species targeted by this compound?
This compound has shown specific antimicrobial activity against phytopathogenic fungi, particularly Sclerotinia and Botrytis species.[1]
Q3: How should I prepare and store this compound for my experiments?
For optimal results, it is recommended to prepare a stock solution of this compound in a suitable solvent and store it under appropriate conditions. While specific stability data for this compound is limited, general recommendations for similar compounds suggest the following:
-
Stock Solution: Prepare a concentrated stock solution in an appropriate solvent. For many antifungal compounds, Dimethyl Sulfoxide (DMSO) is a common choice.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Solution: Prepare fresh working solutions in your experimental medium (e.g., cell culture medium, assay buffer) for each experiment to minimize degradation.[3] The final concentration of the solvent (e.g., DMSO) in the experimental setup should be kept low (typically below 0.5%) to avoid solvent-induced artifacts.
Q4: I am observing high variability in my Minimum Inhibitory Concentration (MIC) results. What are the potential causes?
Inconsistent MIC values can arise from several factors. Below is a table outlining common causes and troubleshooting suggestions.
| Potential Cause | Troubleshooting Suggestions |
| Inoculum Preparation | Ensure a standardized and consistent inoculum density for each experiment. Use a spectrophotometer or hemocytometer to verify cell/spore concentration. |
| Media Composition | Use a consistent and standardized medium for all experiments. Lot-to-lot variability in media can affect results. |
| Incubation Conditions | Maintain consistent incubation temperature and duration. For some fungi, longer incubation times can lead to trailing growth and falsely elevated MICs. |
| Endpoint Determination | Subjectivity in visual endpoint reading can lead to variability. Consider using a spectrophotometer to measure optical density for a more objective determination of growth inhibition. |
| Compound Stability | Prepare fresh dilutions of this compound from a frozen stock for each experiment to avoid degradation. |
Troubleshooting Guides
Issue 1: Higher than expected MIC values or apparent resistance.
If you observe unexpectedly high MIC values for this compound against susceptible fungal strains, consider the following troubleshooting steps.
References
Interpreting unexpected results with Ezomycin A2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret unexpected results when working with Ezomycin A2.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is part of the ezomycin family of complex nucleoside antibiotics.[1] While specific enzymatic targets of this compound are not extensively detailed in the provided search results, it is known to be a glycosyltransferase inhibitor.[2][3] Glycosyltransferases are enzymes that catalyze the transfer of sugar moieties to proteins and lipids, a critical process for their proper folding and function. Therefore, this compound is expected to interfere with the glycosylation of cellular proteins.
Q2: What are the expected cellular effects of this compound treatment?
Given its role as a glycosyltransferase inhibitor, treatment with this compound is expected to lead to:
-
Inhibition of protein glycosylation: A decrease in the glycosylation of specific glycoproteins can be observed as a shift in molecular weight on a Western blot.
-
Induction of Endoplasmic Reticulum (ER) Stress: The accumulation of improperly folded glycoproteins due to glycosylation inhibition can trigger the Unfolded Protein Response (UPR) and lead to ER stress.[4]
-
Cell growth inhibition or cytotoxicity: At higher concentrations or with prolonged exposure, the disruption of normal glycoprotein (B1211001) processing can lead to cell death.[4]
Q3: What are essential controls to include in my experiments with this compound?
To ensure the validity of your results, the following controls are crucial:
-
Vehicle Control: Treat cells with the same solvent used to dissolve this compound (e.g., DMSO) to account for any solvent effects.
-
Positive Control Inhibitor: Use a well-characterized glycosylation inhibitor with a different mechanism of action (e.g., Tunicamycin) to confirm that the observed phenotype is due to glycosylation inhibition.[4]
-
Untreated Control: A population of cells that does not receive any treatment.
Troubleshooting Guide for Unexpected Results
Issue 1: High Levels of Cell Death Observed
Q: I treated my cells with this compound and observed significant cytotoxicity, even at low concentrations. Is this expected?
A: While some level of cytotoxicity can be expected due to the disruption of essential glycoprotein synthesis, excessive cell death, especially at low concentrations, may indicate a problem. Potential causes include:
-
High Inhibitor Concentration: The concentration of this compound may be too high, leading to off-target effects or general cellular toxicity.[4][5]
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to glycosylation inhibitors.
-
ER Stress-Induced Apoptosis: Prolonged or severe ER stress resulting from glycosylation inhibition can trigger programmed cell death.[4]
Troubleshooting Steps:
-
Perform a Dose-Response Curve for Cell Viability: This is critical to determine the optimal concentration of this compound that effectively inhibits glycosylation with minimal impact on cell viability.[4]
-
Monitor ER Stress Markers: Assess the levels of key ER stress markers (e.g., CHOP, BiP, spliced XBP1) over a time course to correlate ER stress with the onset of cell death.[4]
-
Consider a Shorter Treatment Duration: If your experimental goals allow, reducing the exposure time to this compound may mitigate cytotoxicity.
Table 1: Example of a Dose-Response Experiment for this compound
| This compound Conc. (µM) | Cell Viability (%) | Glycosylation Inhibition (%) | ER Stress Marker (CHOP expression) |
| 0 (Vehicle) | 100 | 0 | Baseline |
| 0.1 | 98 | 15 | Low |
| 1 | 95 | 50 | Moderate |
| 10 | 60 | 90 | High |
| 100 | 20 | 95 | Very High |
Issue 2: Inconsistent or No Observable Effect on the Glycoprotein of Interest
Q: I don't see any change in the glycosylation of my target protein after this compound treatment. Is the inhibitor not working?
A: This could be due to several factors:
-
Ineffective Concentration or Duration: The concentration of this compound may be too low, or the treatment time may be too short to see an effect, especially for stable proteins with long half-lives.[4]
-
Different Glycosylation Pathway: Your protein of interest might be glycosylated by a pathway that is not targeted by this compound.[4]
-
Inhibitor Inactivity: The this compound stock may have degraded.
Troubleshooting Steps:
-
Validate Inhibition in Total Cell Lysate: Before focusing on a specific protein, confirm that this compound is inhibiting overall glycosylation in your cells using lectin blotting.[4]
-
Titrate the Inhibitor Concentration and Time: Increase the concentration of this compound and/or the duration of the treatment.
-
Use a Positive Control: Treat cells with another known glycosylation inhibitor to ensure your experimental system is responsive.[4]
Experimental Workflow for Troubleshooting Lack of Effect
Caption: Troubleshooting workflow for no observable effect.
Issue 3: Unexpected Changes in Other Cellular Pathways
A: Yes, it is possible that the observed effects are due to off-target activities of this compound.[5][6] Small molecule inhibitors can sometimes interact with unintended targets, leading to unexpected phenotypes.[2][5]
Troubleshooting Steps:
-
Perform a Rescue Experiment: If possible, supplement the culture media with the downstream product of the inhibited enzyme to see if it rescues the phenotype.[4]
-
CRISPR/Cas9 Knockout: The most definitive way to confirm that the phenotype is due to the inhibition of a specific pathway is to genetically knock out a key enzyme in that pathway and see if it recapitulates the inhibitor's effect.[5]
Diagram of Using Multiple Inhibitors to Confirm a Phenotype
References
- 1. Synthesis of the Disaccharide Core of Ezomycin Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. Chemical Tools for Inhibiting Glycosylation - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Turning liabilities into opportunities: Off-target based drug repurposing in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Ezomycin A2 stability in different buffer systems
Technical Support Center: Ezomycin A2 Stability
This guide provides researchers, scientists, and drug development professionals with essential information, protocols, and troubleshooting advice regarding the stability of this compound in various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor affecting this compound stability in aqueous solutions?
The stability of complex nucleoside antibiotics like this compound is most significantly influenced by the pH of the buffer system. Hydrolysis of glycosidic bonds and other functional groups is often acid- or base-catalyzed. Extreme pH values (highly acidic or alkaline) are likely to cause rapid degradation.
Q2: What is the recommended pH range for working with this compound solutions?
Q3: How does temperature impact the stability of this compound?
As with most chemical compounds, the degradation rate of this compound is expected to increase with temperature. For short-term storage (hours to days), solutions should be kept refrigerated (2-8°C). For long-term storage, freezing at -20°C or -80°C is recommended, but the effects of freeze-thaw cycles should be investigated.
Q4: What are the visible signs of this compound degradation?
Visual inspection is not a reliable method for assessing stability. Degradation is a chemical process that may not produce a color change or precipitation. The most reliable method to assess stability and purity is through analytical techniques like High-Performance Liquid Chromatography (HPLC).
Q5: Can I use a universal buffer for my experiments?
Using a single buffer system without validation is not recommended. The components of the buffer itself (e.g., phosphate (B84403), citrate, TRIS) can sometimes interact with the compound of interest and affect its stability. It is best practice to evaluate stability in the specific buffer system that will be used for the final assay or formulation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Loss of biological activity in the assay. | 1. Degradation: The compound has degraded due to improper pH, temperature, or prolonged storage. 2. Freeze-Thaw Cycles: Repeated freezing and thawing have compromised the molecule's integrity. | 1. Perform a stability study using the protocol below to determine the degradation rate in your specific buffer and storage conditions. 2. Prepare fresh solutions before each experiment. 3. Aliquot stock solutions upon receipt to minimize freeze-thaw cycles. |
| Inconsistent results between experiments. | 1. Stock Solution Instability: The concentration of the master stock solution is decreasing over time. 2. Buffer Variability: Inconsistent pH or composition of buffers between batches. | 1. Re-qualify the concentration of the stock solution periodically using HPLC or UV-Vis spectrophotometry. 2. Strictly control buffer preparation; always measure the pH after preparing each new batch. |
| Appearance of new peaks in HPLC chromatogram. | 1. Degradation Products: The new peaks correspond to molecules formed from the breakdown of this compound. 2. Contamination: Contamination of the sample or mobile phase. | 1. This confirms degradation. Use the peak area to quantify the rate of degradation over time. 2. Run a blank (buffer only) to rule out contamination of the solvent or system. |
Example Stability Data
The following table provides an example of how stability data for this compound could be presented. This data is illustrative and should be confirmed experimentally.
| Buffer System (50 mM) | pH | Temperature (°C) | Half-life (t½) (Hours) |
| Sodium Citrate | 4.0 | 25 | 18.5 |
| Sodium Phosphate | 6.5 | 25 | 72.8 |
| Sodium Phosphate | 7.4 | 25 | 48.2 |
| TRIS-HCl | 8.5 | 25 | 12.1 |
| Sodium Phosphate | 6.5 | 4 | > 200 |
Experimental Protocol: Assessing this compound Stability via HPLC
This protocol outlines a method to quantify the stability of this compound in different buffer systems. The HPLC conditions are adapted from methods used for other complex antibiotics and may require optimization.[1][2][3]
1. Materials
-
This compound powder
-
HPLC-grade acetonitrile (B52724) and water
-
Buffer reagents (e.g., sodium phosphate monobasic, sodium phosphate dibasic, sodium citrate, TRIS base)
-
Acids and bases for pH adjustment (e.g., HCl, NaOH)
-
Calibrated pH meter
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2]
2. Buffer Preparation
-
Prepare a stock solution for each buffer system (e.g., 50 mM Sodium Phosphate, 50 mM Sodium Citrate).
-
Adjust the pH of each buffer to the desired value (e.g., 4.0, 6.5, 7.4, 8.5).
-
Filter buffers through a 0.22 µm filter before use.
3. Sample Preparation and Incubation
-
Prepare a concentrated stock solution of this compound (e.g., 10 mg/mL) in a suitable solvent (e.g., water or DMSO).
-
Dilute the stock solution into each prepared buffer to a final concentration (e.g., 100 µg/mL). This is your T=0 sample.
-
Immediately inject the T=0 sample for each buffer system into the HPLC to get the initial concentration (C₀).
-
Divide the remaining solution for each buffer into separate vials for each time point and store them at the desired incubation temperature (e.g., 25°C).
4. HPLC Analysis
-
Mobile Phase: An example mobile phase could be a gradient of acetonitrile in an aqueous buffer like 0.1 M potassium phosphate at pH 6.5.[2] Optimization will be required.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40-45°C
-
Detection Wavelength: 215 nm (or an experimentally determined λmax for this compound)
-
Procedure:
-
At each designated time point (e.g., 0, 2, 4, 8, 24, 48, 72 hours), remove one vial for each buffer system from incubation.
-
Inject the sample into the HPLC.
-
Record the peak area of the intact this compound.
-
5. Data Analysis
-
For each buffer system, plot the natural logarithm of the this compound concentration (or peak area) versus time.
-
If the degradation follows first-order kinetics, the plot will be linear.
-
The degradation rate constant (k) is the negative of the slope of this line.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k
Visualizations
The following diagram illustrates the general workflow for conducting a stability assessment of this compound.
Caption: Workflow for determining this compound stability.
References
Technical Support Center: Overcoming Ezomycin A2 Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming resistance to Ezomycin A2 in laboratory strains.
Troubleshooting Guide
Issue: Apparent Resistance to this compound in a Previously Susceptible Fungal Strain
Question: My fungal strain, which was previously susceptible to this compound, is now showing resistance. How can I troubleshoot this issue?
Answer: Apparent resistance to this compound can arise from several factors. Follow these steps to identify the cause and find a potential solution.
1. Confirm Experimental Parameters:
-
Verify Drug Integrity: Ensure the stock solution of this compound has not degraded. Prepare a fresh stock and repeat the susceptibility testing.
-
Standardize Inoculum: Use a standardized inoculum size for your experiments. Variations in the initial cell density can significantly impact the apparent minimum inhibitory concentration (MIC).
-
Media Consistency: Use a consistent and appropriate growth medium for your fungal strain. Components in the media can sometimes interfere with the activity of the antifungal agent.
2. Differentiate Between Intrinsic and Acquired Resistance:
-
Intrinsic Resistance: Some fungal species or strains may possess inherent resistance to certain antifungal agents. Review the literature to confirm the expected susceptibility of your specific fungal species to this compound.
-
Acquired Resistance: If the strain was genuinely susceptible before, it has likely acquired resistance. This is often due to genetic mutations that arise under selective pressure from the antibiotic.
3. Investigate the Mechanism of Acquired Resistance:
The primary mechanism of action for this compound is the inhibition of chitin (B13524) synthase, a key enzyme in fungal cell wall biosynthesis. Therefore, resistance is most commonly associated with the chitin synthase gene (CHS).
-
Primary Resistance Mechanism: Target Modification
-
Hypothesis: A mutation in the CHS gene has altered the drug's binding site, reducing its inhibitory effect.
-
Action:
-
Sequence the chitin synthase gene(s) from your resistant strain and compare it to the sequence from the parental, susceptible strain.
-
Look for non-synonymous mutations, particularly in regions known to be involved in substrate binding or catalysis.
-
-
-
Secondary Resistance Mechanisms:
-
Hypothesis 1: Overexpression of the Target Enzyme: Increased production of chitin synthase may overcome the inhibitory effect of this compound.
-
Action: Quantify the expression level of the CHS gene(s) in the resistant strain compared to the susceptible strain using techniques like quantitative PCR (qPCR).
-
-
Hypothesis 2: Efflux Pump Activity: The fungal cell may be actively pumping this compound out, reducing its intracellular concentration.
-
Action: Test for increased susceptibility to this compound in the presence of known efflux pump inhibitors.
-
-
Hypothesis 3: Cell Wall Remodeling: The fungus may have altered its cell wall composition to compensate for the inhibition of chitin synthesis, for example, by increasing the production of β-glucans.
-
Action: Analyze the cell wall composition of the resistant strain compared to the susceptible strain.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an antifungal antibiotic that acts as a competitive inhibitor of chitin synthase.[1] Chitin is a crucial component of the fungal cell wall, and its inhibition disrupts cell wall integrity, leading to cell lysis and death.[2]
Q2: What is the most common mechanism of resistance to this compound?
A2: The most common mechanism of resistance to chitin synthase inhibitors like this compound is the acquisition of point mutations in the chitin synthase gene (CHS).[3] These mutations can alter the enzyme's active site, reducing the binding affinity of the inhibitor.
Q3: Can resistance to this compound develop during an experiment?
A3: Yes, prolonged exposure to sub-lethal concentrations of this compound can select for spontaneous mutations in the CHS gene, leading to the emergence of a resistant population.
Q4: How can I confirm that a mutation in the chitin synthase gene is responsible for resistance?
A4: To confirm that a specific mutation in the CHS gene confers resistance, you can perform site-directed mutagenesis to introduce the same mutation into a susceptible strain and then test its susceptibility to this compound. An increase in the MIC would confirm the role of the mutation in resistance.
Q5: Are there other potential mechanisms of resistance to this compound?
A5: While target site modification is the most common, other potential mechanisms include:
-
Overexpression of the chitin synthase enzyme.
-
Increased activity of drug efflux pumps.
-
Activation of compensatory pathways, such as increased β-glucan synthesis, to reinforce the cell wall.[4]
Q6: My resistant strain has a mutation in the CHS gene. What are my options to overcome this?
A6:
-
Increase Drug Concentration: Depending on the level of resistance, a higher concentration of this compound may still be effective. However, this may not be feasible for all applications.
-
Combination Therapy: Consider using this compound in combination with another antifungal agent that has a different mechanism of action. For example, a drug that targets ergosterol (B1671047) synthesis (e.g., an azole) or glucan synthesis (e.g., an echinocandin) could have a synergistic effect.[5]
-
Alternative Inhibitors: If the resistance is highly specific to the chemical structure of this compound, exploring other chitin synthase inhibitors with a different binding mode might be an option.
Quantitative Data
The following tables provide IC50 values for various chitin synthase inhibitors against different fungal species. While specific data for this compound-resistant strains is limited in the public domain, these values for related compounds can serve as a reference for expected inhibitory concentrations and the degree of resistance conferred by mutations.
Table 1: IC50 Values of Chitin Synthase Inhibitors against Wild-Type Fungal Strains
| Inhibitor | Fungal Species | Target Enzyme | IC50 |
| Nikkomycin Z | Candida albicans | CaChs1 | 15 µM |
| Nikkomycin Z | Candida albicans | CaChs2 | 0.8 µM |
| Nikkomycin Z | Candida albicans | CaChs3 | 13 µM |
| Compound 20 (Maleimide derivative) | Sclerotinia sclerotiorum | Chitin Synthase | 0.12 mM |
| Polyoxin B (Control) | Sclerotinia sclerotiorum | Chitin Synthase | 0.19 mM |
| IMB-D10 | Saccharomyces cerevisiae | Chs1 | 17.46 ± 3.39 µg/mL |
| IMB-D10 | Saccharomyces cerevisiae | Chs2 | 3.51 ± 1.35 µg/mL |
| IMB-D10 | Saccharomyces cerevisiae | Chs3 | 13.08 ± 2.08 µg/mL |
| IMB-F4 | Saccharomyces cerevisiae | Chs2 | 8.546 ± 1.42 µg/mL |
| IMB-F4 | Saccharomyces cerevisiae | Chs3 | 2.963 ± 1.42 µg/mL |
Experimental Protocols
Protocol 1: In Vitro Chitin Synthase Activity Assay
This protocol allows for the measurement of chitin synthase activity in fungal cell extracts and can be used to assess the inhibitory effect of this compound.
Materials:
-
Fungal mycelia
-
Extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EDTA, 1 mM DTT)
-
UDP-[³H]N-acetylglucosamine (radiolabeled substrate) or a non-radioactive assay kit
-
Glass beads or liquid nitrogen for cell lysis
-
Microcentrifuge
-
Scintillation counter (for radioactive assay) or microplate reader (for colorimetric/fluorometric assay)
Procedure:
-
Enzyme Preparation:
-
Harvest fungal mycelia from a liquid culture by filtration.
-
Wash the mycelia with ice-cold extraction buffer.
-
Disrupt the cells by grinding with liquid nitrogen or vortexing with glass beads in extraction buffer.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove cell debris.
-
Collect the supernatant containing the crude enzyme extract.
-
-
Assay Reaction:
-
Prepare a reaction mixture containing extraction buffer, the substrate (UDP-[³H]N-acetylglucosamine), and the desired concentration of this compound or a vehicle control.
-
Initiate the reaction by adding the crude enzyme extract.
-
Incubate the reaction at the optimal temperature for the fungal chitin synthase (typically 25-30°C) for a defined period (e.g., 30-60 minutes).
-
-
Detection of Chitin Synthesis:
-
Radioactive Method: Stop the reaction by adding a precipitating agent (e.g., trichloroacetic acid). Filter the reaction mixture through a glass fiber filter to capture the insoluble chitin polymer. Wash the filter to remove unincorporated substrate. Measure the radioactivity on the filter using a scintillation counter.
-
Non-Radioactive Method: Follow the instructions of a commercial chitin synthase assay kit, which typically involves the capture of the newly synthesized chitin on an antibody-coated plate followed by a colorimetric or fluorometric detection step.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of chitin synthase activity by this compound compared to the vehicle control.
-
Determine the IC50 value by testing a range of this compound concentrations.
-
Protocol 2: Site-Directed Mutagenesis of Fungal Chitin Synthase
This protocol describes how to introduce a specific mutation into the chitin synthase gene to verify its role in this compound resistance.
Materials:
-
Plasmid DNA containing the wild-type chitin synthase gene.
-
Mutagenic primers containing the desired mutation.
-
High-fidelity DNA polymerase.
-
dNTPs.
-
DpnI restriction enzyme.
-
Competent E. coli cells for transformation.
-
Fungal transformation reagents.
Procedure:
-
Primer Design: Design a pair of complementary primers that contain the desired mutation in the middle of the primers. The primers should be 25-45 bases in length with a melting temperature (Tm) of ≥78°C.
-
Mutagenesis PCR:
-
Set up a PCR reaction containing the plasmid template, mutagenic primers, dNTPs, and high-fidelity DNA polymerase.
-
Perform thermal cycling, typically for 12-18 cycles.
-
-
DpnI Digestion:
-
Add DpnI to the PCR product and incubate at 37°C for 1-2 hours. DpnI will digest the parental, methylated template DNA, leaving the newly synthesized, mutated plasmid.
-
-
Transformation into E. coli:
-
Transform the DpnI-treated plasmid into competent E. coli cells.
-
Select for transformed colonies on an appropriate antibiotic plate.
-
Isolate plasmid DNA from several colonies and sequence the chitin synthase gene to confirm the presence of the desired mutation.
-
-
Fungal Transformation:
-
Transform the mutated plasmid into a susceptible fungal strain using an appropriate fungal transformation protocol (e.g., protoplast transformation, Agrobacterium-mediated transformation).
-
Select for transformants and confirm the integration of the mutated gene.
-
-
Phenotypic Analysis:
-
Perform antifungal susceptibility testing on the mutant strain to determine its MIC for this compound. An increased MIC compared to the wild-type strain confirms that the mutation confers resistance.
-
Visualizations
Caption: this compound inhibits chitin synthase, blocking cell wall formation.
Caption: Workflow to confirm a resistance-conferring mutation.
Caption: Logical steps for troubleshooting this compound resistance.
References
Technical Support Center: Refining Ezomycin A2 Treatment Protocols
Welcome to the Technical Support Center for Ezomycin A2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining experimental protocols and troubleshooting common issues encountered when working with this potent antifungal agent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a nucleoside antibiotic belonging to the peptidyl nucleoside family. Its primary mechanism of action is the competitive inhibition of chitin (B13524) synthase, a crucial enzyme responsible for the biosynthesis of chitin. Chitin is an essential structural component of the fungal cell wall. By inhibiting this enzyme, this compound disrupts cell wall integrity, leading to fungal cell lysis and death. This targeted action provides a high degree of selectivity, as chitin is absent in mammalian cells.
Q2: What are the optimal solubility and storage conditions for this compound?
A2: this compound is slightly soluble in water but readily dissolves in acidic or basic aqueous solutions. It is practically insoluble in most organic solvents. For experimental use, it is recommended to prepare a stock solution in a slightly acidic or basic buffer or sterile distilled water with sonication. Stock solutions should be filter-sterilized and stored at -20°C for long-term use. Working solutions should be prepared fresh for each experiment to ensure stability and efficacy. This compound is stable in solutions with a pH ranging from 1 to 8.
Q3: What are the expected inhibitory concentrations of this compound?
A3: While specific Minimum Inhibitory Concentration (MIC) and half-maximal inhibitory concentration (IC50) values for this compound are not extensively documented in publicly available literature, data from closely related chitin synthase inhibitors, such as Nikkomycin Z, can provide an expected range of activity. These values are highly dependent on the fungal species, isolate, and the specific experimental conditions.
Table 1: Reported In Vitro Activity of the Related Chitin Synthase Inhibitor Nikkomycin Z Against Various Fungal Species
| Fungal Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
|---|---|---|---|---|---|
| Coccidioides immitis (mycelial) | 10+ | 1 - 16 | 4.9 | - | [1] |
| Coccidioides immitis (spherule) | - | 0.125 | - | - | [1] |
| Blastomyces dermatitidis | - | 0.78 | - | - | [2] |
| Histoplasma capsulatum | 20 | 4 - ≥64 | 8 | - | [2] |
| Candida albicans | - | ≤0.5 - 32 | - | - | [1] |
| Sporothrix globosa | 1 | 6.3 - 12.5 | - | - | [3] |
| Sporothrix schenckii | 6 | 50 - ≥400 | - | - | [3] |
| Sporothrix brasiliensis | 10 | 100 - >400 | - | - |[3] |
Note: This data is for Nikkomycin Z and should be used as a reference to establish a starting concentration range for this compound experiments. Empirical determination of the optimal concentration for your specific fungal strain and assay is crucial.
Q4: Are there known off-target effects of this compound?
A4: Due to its specific targeting of chitin synthase, an enzyme not present in mammalian cells, this compound is expected to have a low potential for off-target effects in vertebrate systems. However, as with any experimental compound, it is best practice to perform cytotoxicity assays on relevant mammalian cell lines to confirm the absence of off-target toxicity at the effective antifungal concentrations.
Troubleshooting Guide
Problem 1: Low or no antifungal activity observed in whole-cell assays (e.g., MIC assay).
| Possible Cause | Recommended Solution |
| Inhibitor Instability | Prepare fresh working solutions of this compound for each experiment. Avoid multiple freeze-thaw cycles of the stock solution. Ensure the pH of the assay medium is within the stable range for this compound (pH 1-8). |
| Poor Cell Permeability | The uptake of peptidyl nucleoside antibiotics can be dependent on peptide permeases. The target fungus may have low expression of the necessary transporters. Consider extending the incubation time or evaluating the synergy with cell wall perturbing agents. |
| Efflux Pump Activity | The fungal cells may be actively transporting this compound out of the cell. The inclusion of a known efflux pump inhibitor in a preliminary experiment could help diagnose this issue. |
| Fungal Resistance | The target fungal strain may possess intrinsic or acquired resistance to chitin synthase inhibitors. Confirm the susceptibility of your strain using a known chitin synthase inhibitor like Nikkomycin Z or Polyoxin D as a positive control. |
| Inappropriate Assay Conditions | Ensure the fungal inoculum is in the logarithmic growth phase and at the correct density as per standardized protocols (e.g., CLSI guidelines). |
Problem 2: Inconsistent results between in vitro enzymatic assays and whole-cell assays.
| Possible Cause | Recommended Solution |
| Cellular Compensatory Mechanisms | Fungi can activate cell wall integrity (CWI) signaling pathways in response to cell wall stress, which may lead to the upregulation of chitin synthesis or other cell wall components, masking the effect of the inhibitor in whole cells. Consider co-treatment with inhibitors of the CWI pathway to investigate this possibility. |
| Zymogen Activation | Chitin synthases are often produced as inactive zymogens that require proteolytic activation. In vitro assays may use proteases to activate the enzyme, showing potent inhibition, whereas in vivo activation may be different or less complete. |
| Inhibitor Precipitation | When diluting a concentrated stock (e.g., in DMSO) into an aqueous assay buffer, the inhibitor may precipitate. Visually inspect for any precipitation and consider adjusting the solvent system or using a lower final concentration. |
Problem 3: High background or variability in in vitro chitin synthase enzymatic assays.
| Possible Cause | Recommended Solution |
| Suboptimal Assay Conditions | Optimize the pH, temperature, and cofactor (e.g., Mg²⁺) concentrations for your specific enzyme preparation. The optimal pH for chitin synthase activity is typically between 6.5 and 7.0, and the optimal temperature is generally between 37°C and 44°C. |
| Substrate Inhibition | High concentrations of the substrate (UDP-GlcNAc) can paradoxically inhibit chitin synthase activity. Perform a substrate titration curve to determine the optimal concentration range. |
| Enzyme Preparation Quality | Ensure the enzyme preparation is fresh and has been stored properly to maintain activity. The presence of endogenous inhibitors in crude extracts can also interfere with the assay. Partial purification of the enzyme may be necessary. |
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and can be used to determine the MIC of this compound against yeast and filamentous fungi.
Materials:
-
This compound powder
-
Sterile distilled water or a slightly acidic/basic buffer
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
96-well microtiter plates
-
Fungal isolates
-
Sterile saline (0.85%)
-
Spectrophotometer
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in sterile distilled water or a suitable buffer at a concentration of 1280 µg/mL. Filter-sterilize the solution using a 0.22 µm filter.
-
Inoculum Preparation:
-
Yeasts: Culture the yeast on an appropriate agar (B569324) plate. Suspend colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.
-
Filamentous Fungi: Grow the fungus on an appropriate agar plate until sporulation occurs. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ CFU/mL.
-
-
Plate Preparation: Dispense 100 µL of RPMI-1640 medium into wells 2-12 of a 96-well plate. Add 200 µL of the this compound stock solution to well 1.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10. Well 11 will serve as the growth control (no drug), and well 12 as the sterility control (no inoculum).
-
Inoculation: Add 100 µL of the prepared fungal inoculum to wells 1-11. The final volume in these wells will be 200 µL.
-
Incubation: Incubate the plates at 35°C for 24-72 hours, depending on the growth rate of the fungus.
-
MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% for yeasts and 100% for filamentous fungi) compared to the growth control.
Protocol 2: In Vitro Chitin Synthase Enzymatic Assay (Non-Radioactive)
This assay measures the direct inhibitory effect of this compound on chitin synthase activity.
Materials:
-
This compound
-
Fungal cell culture for enzyme extraction
-
Lysis buffer with protease inhibitors
-
WGA-coated 96-well plates
-
UDP-N-acetylglucosamine (UDP-GlcNAc)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.0, with 10 mM MgCl₂)
-
WGA-HRP conjugate
-
TMB substrate
-
Plate reader
Procedure:
-
Enzyme Preparation: Grow the fungal culture to the mid-log phase. Harvest and wash the cells. Lyse the cells in a suitable buffer and prepare a microsomal fraction by differential centrifugation, which will be enriched with chitin synthase.
-
Assay Reaction: In a WGA-coated 96-well plate, add the following to each well:
-
50 µL of microsomal enzyme preparation.
-
10 µL of this compound at various concentrations (or vehicle control).
-
Pre-incubate for 10 minutes at 30°C.
-
Initiate the reaction by adding 40 µL of UDP-GlcNAc solution.
-
-
Incubation: Incubate the plate at 30°C for 1-2 hours to allow for chitin synthesis.
-
Detection:
-
Wash the plate six times with wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound reagents.
-
Add 100 µL of WGA-HRP conjugate to each well and incubate for 30 minutes at 30°C.
-
Wash the plate six times.
-
Add 100 µL of TMB substrate and incubate until color develops.
-
-
Measurement: Stop the reaction with a stop solution and read the absorbance at the appropriate wavelength using a plate reader.
-
Analysis: Calculate the percent inhibition for each this compound concentration relative to the control and determine the IC50 value.
Visualizations
References
Validation & Comparative
A Comparative Analysis of Ezomycin A2 and Nikkomycin Z: Efficacy as Chitin Synthase Inhibitors
In the landscape of antifungal drug development, the inhibition of chitin (B13524) synthase—an enzyme crucial for the integrity of fungal cell walls but absent in humans—presents a highly selective and attractive therapeutic target. Among the natural products identified as chitin synthase inhibitors, the nucleoside antibiotics Ezomycin A2 and Nikkomycin Z have garnered interest. This guide provides a detailed comparison of their efficacy, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting Fungal Cell Wall Synthesis
Both this compound and Nikkomycin Z belong to a class of compounds that competitively inhibit chitin synthase. This enzyme is responsible for the polymerization of N-acetylglucosamine (GlcNAc) into chitin, a vital structural component of the fungal cell wall. By mimicking the substrate of chitin synthase, UDP-N-acetylglucosamine (UDP-GlcNAc), these inhibitors bind to the enzyme's active site, thereby blocking chitin production. The resulting disruption of the cell wall leads to osmotic instability and ultimately, fungal cell death.[1]
Quantitative Efficacy: A Tale of Two Compounds
While both molecules are structurally related as nucleoside antibiotics, the available efficacy data presents a stark contrast between Nikkomycin Z and this compound.
Nikkomycin Z has been extensively studied and has demonstrated potent antifungal activity against a range of fungal pathogens, both in vitro and in vivo.[2][3] Its efficacy is particularly notable against dimorphic fungi that have a high chitin content in their cell walls.[2]
This compound , on the other hand, is a component of the broader ezomycin complex. Studies on the isolated components of this complex have indicated that the primary antifungal activity against plant pathogenic fungi, such as Sclerotinia and Botrytis species, is attributed to Ezomycins A1 and B1.[1] There is a notable lack of publicly available data quantifying the specific antifungal efficacy of this compound.
The following table summarizes the available quantitative data for Nikkomycin Z. The absence of data for this compound is reflective of the current state of published research.
| Compound | Fungal Species | IC50 / Ki | MIC (μg/mL) | In Vivo Efficacy Highlights | Reference(s) |
| Nikkomycin Z | Candida albicans (Chs1) | 15 µM (IC50) | - | Synergistic effects with echinocandins. | [1] |
| Candida albicans (Chs2) | 0.8 µM (IC50), 1.5 ± 0.5 µM (Ki) | - | [1] | ||
| Candida albicans (Chs3) | 13 µM (IC50) | - | [1] | ||
| Blastomyces dermatitidis | - | 0.78 | In a murine model, 10-day treatment cured 50-90% of animals. | [2] | |
| Coccidioides immitis | - | 0.125 - 4 | Significantly improved survival in a murine CNS infection model. | [4] | |
| Histoplasma capsulatum | - | 4 to >64 | Modest efficacy; activity is inoculum-dependent. | [3] | |
| This compound | Various Fungi | No Data Available | No Data Available | No Data Available |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the evaluation of chitin synthase inhibitors.
In Vitro Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar (B569324) plates. A suspension of conidia or yeast cells is prepared in sterile saline or RPMI-1640 medium and adjusted to a standardized concentration (e.g., 0.5 to 2.5 x 10³ CFU/mL for yeasts).
-
Drug Dilution: A serial two-fold dilution of the test compound (e.g., Nikkomycin Z) is prepared in a 96-well microtiter plate containing RPMI-1640 medium.
-
Inoculation: Each well is inoculated with the standardized fungal suspension.
-
Incubation: The plate is incubated at 35°C for 24-48 hours.
-
Endpoint Determination: The MIC is determined as the lowest drug concentration at which there is no visible growth.
In Vivo Efficacy in a Murine Model of Fungal Infection
Animal models are essential for evaluating the therapeutic potential of antifungal candidates.
-
Infection: Immunocompetent or immunosuppressed mice are infected with a lethal dose of the fungal pathogen (e.g., intravenously with Candida albicans or intranasally with Aspergillus fumigatus).
-
Treatment: Following infection, cohorts of mice are treated with the test compound (e.g., Nikkomycin Z administered orally or intraperitoneally) at various dosages and schedules. A control group receives a vehicle.
-
Monitoring: Mice are monitored daily for survival.
-
Fungal Burden Assessment (Optional): At specific time points, subgroups of mice may be euthanized, and organs (e.g., kidneys, lungs, brain) are harvested to determine the fungal burden by counting colony-forming units (CFU).
-
Data Analysis: Survival curves are analyzed using statistical methods (e.g., log-rank test), and differences in fungal burden between treated and control groups are assessed.
Visualizing the Molecular Pathway and Experimental Design
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Conclusion
The comparison between this compound and Nikkomycin Z highlights a significant disparity in the available scientific evidence for their antifungal efficacy. Nikkomycin Z is a well-characterized chitin synthase inhibitor with a substantial body of data supporting its potent activity against a variety of clinically relevant fungi. In contrast, while this compound is known structurally, there is a clear absence of published data to support its efficacy as an antifungal agent. Current literature suggests that the antifungal properties of the ezomycin complex are primarily due to other components.
For researchers and professionals in drug development, Nikkomycin Z represents a promising lead compound with a validated mechanism of action. Further investigation into this compound is required to determine if it possesses any clinically relevant antifungal activity. Future studies should aim to perform direct, head-to-head comparisons of these and other chitin synthase inhibitors to better understand their relative potencies and spectra of activity.
References
- 1. [논문]Isolation of novel antifungal antibiotics, ezomycins A1, A2, B1 and B2. [scienceon.kisti.re.kr]
- 2. Synthesis of the Disaccharide Core of Ezomycin Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel antifungal antibiotic, FR-900848. I. Production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antifungal Activity of Extracts, Fractions, and Constituents from Coccoloba cowellii Leaves [mdpi.com]
Validating Ezomycin A2 Target Engagement: A Comparative Guide for Researchers
For researchers in drug discovery and development, confirming that a compound interacts with its intended molecular target within a cellular context is a critical step. This guide provides a comparative overview of methods to validate the target engagement of Ezomycin A2, a peptidyl-nucleoside antifungal agent. The primary molecular target of this compound is chitin (B13524) synthase, an essential enzyme for fungal cell wall biosynthesis, making it an attractive target for antifungal therapies due to its absence in mammals.
This guide will delve into established biochemical and cellular assays to confirm the interaction of this compound with chitin synthase. We will compare its performance with other known chitin synthase inhibitors, Nikkomycin (B1203212) Z and Polyoxin D, and provide detailed experimental protocols to aid in the design and execution of target validation studies.
Comparison of Chitin Synthase Inhibitors
| Inhibitor | Target Enzyme | Fungal Species | IC50 (µM) | Reference |
| Nikkomycin Z | Chitin Synthase 1 (CaChs1) | Candida albicans | 15 | [1] |
| Nikkomycin Z | Chitin Synthase 2 (CaChs2) | Candida albicans | 0.8 | [1] |
| Nikkomycin Z | Chitin Synthase 3 (CaChs3) | Candida albicans | 13 | [1] |
| Polyoxin D | Chitin Synthase | Sclerotinia sclerotiorum | 0.19 (mM) | [2] |
Experimental Methodologies for Target Validation
Validating the interaction between this compound and chitin synthase requires a multi-faceted approach, employing both biochemical and cellular methods to provide robust evidence of target engagement.
Biochemical Assay: In Vitro Chitin Synthase Inhibition
This assay directly measures the ability of this compound to inhibit the enzymatic activity of chitin synthase. A commonly used method is a non-radioactive, high-throughput assay that measures the amount of synthesized chitin.
Principle: Chitin synthase is extracted from a fungal source. The enzyme is then incubated with its substrate, UDP-N-acetylglucosamine (UDP-GlcNAc), in the presence and absence of the inhibitor (this compound). The resulting chitin product is quantified, typically using a wheat germ agglutinin (WGA)-based detection method.
Experimental Protocol:
-
Enzyme Preparation:
-
Culture a suitable fungal species (e.g., Saccharomyces cerevisiae, Candida albicans, or Sclerotinia sclerotiorum) to the mid-log phase.
-
Harvest the cells by centrifugation and wash them with a suitable buffer.
-
Disrupt the cells mechanically (e.g., bead beating or French press) in a lysis buffer containing protease inhibitors.
-
Isolate the membrane fraction, which contains chitin synthase, by ultracentrifugation. Resuspend the membrane pellet in a storage buffer.
-
-
Chitin Synthase Assay:
-
To each well of a microplate, add the reaction mixture containing buffer, MgCl2, and the substrate UDP-GlcNAc.
-
Add varying concentrations of this compound, a positive control inhibitor (e.g., Nikkomycin Z), and a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding the prepared membrane fraction containing chitin synthase.
-
Incubate the plate at the optimal temperature for the enzyme (typically 25-30°C) for a defined period (e.g., 60-120 minutes).
-
Stop the reaction by adding a stop solution (e.g., 0.5 M HCl).
-
-
Quantification of Chitin:
-
The produced chitin, an insoluble polymer, is captured. A common method involves coating the microplate wells with WGA, which binds specifically to chitin.
-
After the reaction, the wells are washed to remove unbound components.
-
A horseradish peroxidase (HRP)-conjugated WGA is added, which binds to the captured chitin.
-
After another washing step, a colorimetric HRP substrate (e.g., TMB) is added.
-
The absorbance is measured using a microplate reader, and the amount of chitin produced is calculated.
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each concentration of this compound.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Logical Workflow for a Chitin Synthase Inhibition Assay
Caption: Workflow for an in-vitro chitin synthase inhibition assay.
Cellular Assay: Cellular Thermal Shift Assay (CETSA™)
CETSA™ is a powerful technique to verify target engagement in a more physiologically relevant context—within intact cells. It is based on the principle that the binding of a ligand (in this case, this compound) can stabilize its target protein (chitin synthase) against thermal denaturation.
Principle: Cells are treated with this compound and then heated to a range of temperatures. At a specific temperature, unbound proteins will denature and aggregate, while ligand-bound proteins remain soluble. The amount of soluble chitin synthase at different temperatures is then quantified, typically by Western blotting or other protein detection methods. A shift in the melting temperature (Tm) of chitin synthase in the presence of this compound indicates direct binding.
Experimental Protocol:
-
Cell Treatment:
-
Culture a fungal cell line of interest to a suitable density.
-
Treat the cells with varying concentrations of this compound or a vehicle control for a defined period.
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3-5 minutes) using a thermal cycler.
-
Include a non-heated control at room temperature.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer.
-
Separate the soluble fraction (containing non-denatured proteins) from the aggregated, denatured proteins by centrifugation at high speed.
-
-
Protein Quantification:
-
Collect the supernatant (soluble fraction).
-
Quantify the amount of soluble chitin synthase in each sample using a specific antibody. Western blotting is a common method.
-
Run the samples on an SDS-PAGE gel, transfer to a membrane, and probe with a primary antibody against chitin synthase, followed by a secondary antibody conjugated to a detectable marker (e.g., HRP).
-
Detect the signal and quantify the band intensities.
-
-
Data Analysis:
-
Plot the normalized amount of soluble chitin synthase as a function of temperature for both the vehicle-treated and this compound-treated samples.
-
Determine the melting temperature (Tm), the temperature at which 50% of the protein is denatured, for each condition.
-
A positive thermal shift (increase in Tm) in the presence of this compound confirms target engagement.
-
CETSA™ Experimental Workflow
Caption: Workflow of the Cellular Thermal Shift Assay (CETSA™).
Alternative Approaches for Target Validation
Beyond the core methods described above, other techniques can provide further evidence of this compound's target engagement and mechanism of action.
-
Isothermal Titration Calorimetry (ITC): This biophysical technique directly measures the heat changes upon binding of a small molecule to its target protein. It can provide thermodynamic parameters of the interaction, such as the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS). This method requires purified chitin synthase and this compound.
-
Genetic Approaches:
-
Overexpression or Knockdown of the Target: Modulating the expression levels of the chitin synthase gene in fungal cells can help validate it as the target. Overexpression of chitin synthase may lead to increased resistance to this compound, while a knockdown could enhance sensitivity.
-
Site-Directed Mutagenesis: Introducing mutations in the putative binding site of chitin synthase can be used to demonstrate direct interaction. If a mutation abolishes the binding of this compound and confers resistance, it provides strong evidence for the binding site and target engagement.
-
Conclusion
Validating the target engagement of this compound is a crucial step in its development as an antifungal agent. By employing a combination of biochemical assays to determine its inhibitory potency against chitin synthase and cellular assays like CETSA™ to confirm its interaction with the target in a native environment, researchers can build a robust data package. Comparing the activity of this compound with known chitin synthase inhibitors such as Nikkomycin Z and Polyoxin D provides essential context for its potential efficacy. The detailed protocols and comparative data presented in this guide are intended to facilitate the design and execution of these critical target validation studies.
References
Ezomycin A2: A Comparative Guide to a Chitin Synthase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Ezomycin A2, a member of the nucleoside-peptide class of antifungal agents. Due to the limited availability of public quantitative data on the cross-reactivity and inhibitory concentrations of this compound, this guide will draw comparisons with the well-characterized and structurally related chitin (B13524) synthase inhibitors, Polyoxin D and Nikkomycin Z. This document aims to provide a valuable resource for researchers interested in the development of novel antifungal therapies targeting fungal cell wall synthesis.
Introduction to Chitin Synthase Inhibitors
The fungal cell wall is a crucial structure, absent in mammals, that is essential for maintaining cell integrity and viability. Chitin, a polymer of N-acetylglucosamine, is a key structural component of the cell wall in most pathogenic fungi.[1] The biosynthesis of chitin is catalyzed by the enzyme chitin synthase, making it an attractive target for the development of selective antifungal drugs.[1][2] this compound, along with polyoxins and nikkomycins, belongs to a class of natural product antibiotics that act as competitive inhibitors of chitin synthase.[3]
Mechanism of Action: Targeting Fungal Cell Wall Synthesis
This compound, like Polyoxin D and Nikkomycin Z, is believed to function as a competitive inhibitor of chitin synthase. These molecules are structural analogs of the enzyme's natural substrate, uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc). By binding to the active site of chitin synthase, they block the polymerization of N-acetylglucosamine into chitin chains. This disruption of cell wall synthesis leads to osmotic instability and ultimately, fungal cell death.
Comparative In Vitro Efficacy
Table 1: Comparative Inhibition of Chitin Synthase
| Compound | Fungal Species | Chitin Synthase Isozyme(s) | Ki (Inhibition Constant) | IC50 (50% Inhibitory Concentration) | Reference(s) |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| Polyoxin D | Neurospora crassa | Chitin Synthase | 1.4 µM | - | [3] |
| Candida albicans | Chs2 | - | See Note 1 | ||
| Nikkomycin Z | Candida albicans | CaChs1 | - | 15 µM | |
| Candida albicans | CaChs2 | - | 0.8 µM | ||
| Candida albicans | CaChs3 | - | 13 µM | ||
| Saccharomyces cerevisiae | Chs1 | - | See Note 2 |
*Note 1: One study indicates that Polyoxin D is a much more effective inhibitor of cell growth in Saccharomyces cerevisiae than Nikkomycin Z, suggesting potent inhibition of the essential Chs2 isozyme. *Note 2: Nikkomycin Z is reported to inhibit yeast chitin synthases in the 0.2–1000 µM range.
Antifungal Spectrum of Activity
The in vitro activity of an antifungal agent is typically determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. While a comprehensive MIC profile for this compound is not available, initial studies have shown its activity against phytopathogens such as Sclerotinia and Botrytis species. For comparison, the MIC values for Polyoxin D and Nikkomycin Z against a range of fungal pathogens are presented below.
Table 2: Comparative Antifungal Activity (MIC Values in µg/mL)
| Fungal Species | This compound MIC | Polyoxin D MIC | Nikkomycin Z MIC | Reference(s) |
| Sclerotinia sclerotiorum | Active (no quantitative data) | Data Not Available | Data Not Available | |
| Botrytis cinerea | Active (no quantitative data) | Data Not Available | Data Not Available | |
| Candida albicans | Data Not Available | Data Not Available | 4 - >64 | |
| Cryptococcus neoformans | Data Not Available | Data Not Available | 4 - >64 | |
| Aspergillus fumigatus | Data Not Available | Data Not Available | 16 - >64 | |
| Coccidioides immitis | Data Not Available | Data Not Available | 0.25 - 2 | |
| Blastomyces dermatitidis | Data Not Available | Data Not Available | 0.125 - 1 | |
| Histoplasma capsulatum | Data Not Available | Data Not Available | 4 - >64 |
Experimental Protocols
Chitin Synthase Inhibition Assay (Non-Radioactive Method)
This protocol describes a common method for determining the inhibitory activity of a compound against chitin synthase.
Materials:
-
Fungal cell culture for enzyme preparation
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors)
-
96-well microtiter plates, high-binding
-
Wheat Germ Agglutinin (WGA) solution (e.g., 50 µg/mL in deionized water)
-
Bovine Serum Albumin (BSA) blocking buffer (e.g., 1% BSA in Tris-buffered saline)
-
Substrate solution: UDP-N-acetylglucosamine (UDP-GlcNAc)
-
Test compound (this compound or other inhibitors) at various concentrations
-
WGA conjugated to Horseradish Peroxidase (WGA-HRP)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Enzyme Preparation: Grow fungal cells to mid-log phase. Harvest cells, wash, and resuspend in lysis buffer. Disrupt cells using methods like bead beating or sonication. Centrifuge to pellet cell debris and collect the supernatant containing the crude enzyme extract.
-
Plate Coating: Coat the wells of a 96-well plate with WGA solution overnight at 4°C.
-
Blocking: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20) and then block with BSA blocking buffer for 1-2 hours at room temperature.
-
Enzyme Reaction:
-
Wash the plate again.
-
Add the fungal enzyme extract to each well.
-
Add the test compound at various concentrations to the respective wells. Include a no-inhibitor control.
-
Initiate the reaction by adding the UDP-GlcNAc substrate.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 1-2 hours).
-
-
Detection:
-
Wash the plate to remove unbound reagents.
-
Add WGA-HRP conjugate to each well and incubate for 1 hour at room temperature.
-
Wash the plate thoroughly.
-
Add TMB substrate and incubate until a blue color develops.
-
Stop the reaction with the stop solution.
-
-
Data Analysis: Measure the absorbance at 450 nm using a plate reader. The percentage of inhibition is calculated relative to the no-inhibitor control. IC50 values can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Fungal isolate to be tested
-
Appropriate broth medium (e.g., RPMI-1640)
-
96-well microtiter plates
-
Test compound (this compound or other antifungals)
-
Spectrophotometer or McFarland standards
-
Incubator
Procedure:
-
Inoculum Preparation: Grow the fungal isolate on an appropriate agar (B569324) medium. Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to a specific cell density. Further dilute the inoculum in the broth medium to the final required concentration.
-
Drug Dilution: Prepare a serial two-fold dilution of the test compound in the 96-well plate using the broth medium.
-
Inoculation: Add the prepared fungal inoculum to each well containing the drug dilutions. Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
MIC Reading: The MIC is the lowest concentration of the drug that causes a significant inhibition of visible growth compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure turbidity.
Visualizations
Caption: Mechanism of action of this compound as a competitive inhibitor of chitin synthase.
Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.
Conclusion
This compound is a promising antifungal agent that targets the fungal-specific enzyme, chitin synthase. While a direct quantitative comparison of its cross-reactivity and efficacy is hampered by the lack of publicly available data, its classification alongside the potent inhibitors Polyoxin D and Nikkomycin Z suggests significant potential. Further research to elucidate the specific inhibitory profile of this compound is warranted and could pave the way for its development as a valuable therapeutic agent in the fight against fungal infections. The experimental protocols and comparative data provided in this guide offer a framework for such future investigations.
References
A Comparative Analysis of Ezomycin A2 and Its Analogs: Unraveling Structure-Activity Relationships in Chitin Synthase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Ezomycin A2 and its naturally occurring analogs. While the direct synthesis and evaluation of a broad range of this compound analogs are not extensively reported in publicly available literature, a comparative study of the natural ezomycin congeners offers significant insights into the structure-activity relationships (SAR) governing their antifungal properties. This analysis is supported by experimental data on their biological activities and detailed methodologies for key assays.
Introduction to Ezomycins
Ezomycins are a family of complex nucleoside antibiotics produced by Streptomyces species. They are notable for their potential as antifungal agents due to their specific mechanism of action: the inhibition of chitin (B13524) synthase, an enzyme crucial for the integrity of the fungal cell wall but absent in vertebrates. This targeted action makes them promising candidates for the development of selective antifungal therapies.
The ezomycin family comprises several related compounds, including Ezomycin A1, A2, B1, and B2. A key structural distinction within this family is the presence or absence of an L-cystathionine side chain, a feature that has profound implications for their biological activity.
Comparative Analysis of Ezomycin Structures and Antifungal Activity
A critical observation from initial studies is that Ezomycin A1 and B1, which both possess an L-cystathionine moiety, exhibit antifungal activity, particularly against Sclerotinia and Botrytis species.[1] In contrast, this compound and B2, which lack this side chain, are reported to be devoid of significant antifungal activity. This fundamental difference forms the basis of our comparative analysis.
Table 1: Structural Comparison of Ezomycin Analogs
| Compound | Core Structure | Side Chain | Reported Antifungal Activity |
| Ezomycin A1 | This compound | L-cystathionine | Active[1] |
| This compound | - | None | Inactive |
| Ezomycin B1 | Ezomycin B2 | L-cystathionine | Active[1] |
| Ezomycin B2 | - | None | Inactive |
Table 2: Minimum Inhibitory Concentrations (MICs) of Ezomycin A1
| Fungal Species | Reported MIC (µg/mL) |
| Sclerotinia sclerotiorum | Potent Inhibition (Specific values not cited) |
| Botrytis cinerea | Potent Inhibition (Specific values not cited) |
| Candida albicans | Limited to no activity |
| Aspergillus fumigatus | Limited to no activity |
Mechanism of Action: Inhibition of Chitin Synthase
The primary target of active ezomycin analogs is chitin synthase. This enzyme catalyzes the polymerization of N-acetylglucosamine (GlcNAc) to form chitin, an essential component of the fungal cell wall. By inhibiting this enzyme, ezomycins disrupt cell wall synthesis, leading to osmotic instability and fungal cell death.
Experimental Protocols
Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A4 guidelines for yeast and M38-A3 for filamentous fungi.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungal strain.
Materials:
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.
-
96-well microtiter plates.
-
Fungal inoculum, standardized to a 0.5 McFarland turbidity standard and then diluted to the final working concentration.
-
Antifungal agent stock solution.
Procedure:
-
Preparation of Antifungal Dilutions: Serially dilute the antifungal agent in RPMI-1640 medium in the 96-well plate to achieve a range of concentrations.
-
Inoculum Preparation: Culture the fungal strain on appropriate agar (B569324) (e.g., Sabouraud Dextrose Agar) and prepare a suspension in sterile saline. Adjust the turbidity to a 0.5 McFarland standard.
-
Inoculation: Dilute the standardized fungal suspension in RPMI-1640 medium and add to each well of the microtiter plate, resulting in a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles and echinocandins) compared to the drug-free control well.
Chitin Synthase Activity Assay
This is a non-radioactive, colorimetric assay to measure the in vitro activity of chitin synthase and the inhibitory effect of compounds like Ezomycin A1.
Objective: To quantify the activity of chitin synthase and its inhibition by test compounds.
Materials:
-
Crude enzyme extract containing chitin synthase from fungal mycelia.
-
96-well microtiter plates coated with Wheat Germ Agglutinin (WGA).
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Substrate: UDP-N-acetylglucosamine (UDP-GlcNAc).
-
WGA conjugated to Horseradish Peroxidase (WGA-HRP).
-
TMB (3,3',5,5'-tetramethylbenzidine) substrate.
-
Stop solution (e.g., 2M H₂SO₄).
Procedure:
-
Enzyme Preparation: Harvest fungal mycelia, lyse the cells, and prepare a crude membrane fraction containing chitin synthase.
-
Enzyme Reaction: Add the enzyme extract to the WGA-coated wells along with the reaction buffer and the test compound (or vehicle control). Initiate the reaction by adding UDP-GlcNAc.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 1-3 hours) to allow for chitin synthesis. The newly synthesized chitin will bind to the WGA on the plate.
-
Washing: Wash the plate to remove unbound substrate and enzyme.
-
Detection: Add WGA-HRP to the wells and incubate. The WGA-HRP will bind to the newly synthesized chitin.
-
Color Development: After another wash step, add TMB substrate. The HRP will catalyze a color change.
-
Quantification: Stop the reaction with a stop solution and measure the absorbance at 450 nm. A lower absorbance in the presence of the test compound indicates inhibition of chitin synthase.
Discussion and Future Perspectives
The comparative analysis of naturally occurring ezomycins strongly suggests that the L-cystathionine side chain is essential for the antifungal activity of this class of compounds. This compound, lacking this moiety, is inactive, highlighting a critical structural requirement for target engagement with chitin synthase.
The development of synthetic strategies, such as the synthesis of the ezomycin disaccharide core, opens avenues for creating novel analogs. Future research should focus on synthesizing this compound analogs that incorporate various side chains at the position of the L-cystathionine in Ezomycin A1. These studies will be instrumental in elucidating the precise molecular interactions required for chitin synthase inhibition and in developing new, potent, and selective antifungal agents. The experimental protocols detailed in this guide provide a robust framework for the evaluation of such novel analogs.
References
Reproducibility of Ezomycin A2 Experimental Results: A Comparative Guide
Initial investigations into the antifungal properties of the ezomycin complex have laid foundational groundwork. However, a comprehensive analysis of the reproducibility of experimental results for Ezomycin A2, specifically, is hampered by a lack of publicly available, quantitative data from multiple independent studies. This guide synthesizes the available information on the ezomycin family of compounds, outlines the established mechanism of action for related antibiotics, and provides detailed experimental protocols for antifungal susceptibility testing to aid researchers in designing studies to verify and expand upon existing findings.
Comparative Analysis of Antifungal Activity
To facilitate future research and establish a baseline for comparison, the following table provides a template for summarizing antifungal activity data. Researchers generating new data on this compound are encouraged to use standardized methodologies to allow for cross-study comparisons.
Table 1: Antifungal Activity of this compound and Comparators (Hypothetical Data)
| Compound | Fungal Species | MIC (µg/mL) | EC50 (µg/mL) | Reference |
| This compound | Sclerotinia sclerotiorum | Data Not Available | Data Not Available | |
| This compound | Botrytis cinerea | Data Not Available | Data Not Available | |
| Polyoxin B | Sclerotinia sclerotiorum | Data Not Available | Data Not Available | |
| Nikkomycin Z | Candida albicans | 0.8 - 15 µM (IC50) | Data Not Available |
Mechanism of Action: Chitin (B13524) Synthase Inhibition
This compound belongs to the nucleoside antibiotic family, a class of compounds known to often target crucial cellular processes.[1] While the specific molecular target of this compound has not been definitively elucidated in the available literature, related and well-studied nucleoside antibiotics, such as polyoxins and nikkomycins, act as potent inhibitors of chitin synthase.[2][3] This enzyme is essential for the biosynthesis of chitin, a critical component of the fungal cell wall that is absent in mammals, making it an attractive target for antifungal drugs.[2][3]
The proposed mechanism of action for chitin synthase inhibitors involves competitive inhibition, where the antibiotic mimics the natural substrate, UDP-N-acetylglucosamine, and binds to the active site of the enzyme, thereby blocking chitin polymerization.[2] Disruption of chitin synthesis leads to a weakened cell wall, osmotic instability, and ultimately, fungal cell death.
To visualize this proposed pathway and the experimental approach to its investigation, the following diagrams are provided.
Caption: Proposed mechanism of action for this compound as a chitin synthase inhibitor.
Experimental Protocols
To ensure the reproducibility and comparability of experimental findings, detailed and standardized protocols are essential. The following sections outline methodologies for key experiments in the evaluation of antifungal agents.
Antifungal Susceptibility Testing: Broth Microdilution Method
This method is a standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
1. Preparation of Fungal Inoculum:
- Culture the fungal strain on an appropriate agar (B569324) medium (e.g., Potato Dextrose Agar for many phytopathogens) at a suitable temperature until sporulation is observed.
- Harvest spores by flooding the agar surface with sterile saline or a suitable buffer and gently scraping the surface.
- Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.
- Adjust the spore concentration to a standardized level (e.g., 1 x 10^5 to 5 x 10^5 spores/mL) using a hemocytometer or by spectrophotometric methods.
2. Preparation of Antifungal Agent Dilutions:
- Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water or dimethyl sulfoxide, depending on solubility).
- Perform serial twofold dilutions of the stock solution in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS). The final volume in each well should be 100 µL.
3. Inoculation and Incubation:
- Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL and a 1:2 dilution of the antifungal agent.
- Include a growth control (inoculum without the antifungal agent) and a sterility control (medium only).
- Incubate the plates at an appropriate temperature (e.g., 25-28°C for many phytopathogens) for a specified period (e.g., 48-72 hours), or until sufficient growth is observed in the control wells.
4. Determination of MIC:
- The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth (typically ≥50% or ≥90% reduction) compared to the growth control. This can be assessed visually or by reading the absorbance at a specific wavelength (e.g., 530 nm) using a microplate reader.
Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Prep_Inoculum [label="Prepare Fungal Inoculum"];
Prep_Dilutions [label="Prepare Serial Dilutions of this compound"];
Inoculate [label="Inoculate Microtiter Plate"];
Incubate [label="Incubate Plates"];
Read_Results [label="Determine MIC"];
End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Prep_Inoculum;
Start -> Prep_Dilutions;
Prep_Inoculum -> Inoculate;
Prep_Dilutions -> Inoculate;
Inoculate -> Incubate;
Incubate -> Read_Results;
Read_Results -> End;
}
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Chitin Synthase Activity Assay
This assay can be used to directly measure the inhibitory effect of a compound on chitin synthase.
1. Preparation of Enzyme Extract:
- Grow the fungal mycelia in a suitable liquid medium and harvest by filtration.
- Wash the mycelia with a suitable buffer.
- Disrupt the fungal cells by methods such as grinding with glass beads, sonication, or enzymatic digestion to release the cellular contents.
- Prepare a crude enzyme extract by centrifugation to remove cell debris. The membrane fraction containing chitin synthase can be further enriched by ultracentrifugation.
2. Enzyme Inhibition Assay:
- The reaction mixture should contain the enzyme preparation, a buffer at the optimal pH for the enzyme, the substrate UDP-N-[¹⁴C]acetylglucosamine, and the test compound (this compound) at various concentrations.
- Initiate the reaction by adding the enzyme preparation.
- Incubate the reaction mixture at the optimal temperature for a defined period.
- Stop the reaction (e.g., by adding trichloroacetic acid).
- Collect the radiolabeled chitin product by filtration.
- Measure the amount of incorporated radioactivity using a scintillation counter.
3. Data Analysis:
- Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.
- Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Prep_Enzyme [label="Prepare Fungal Chitin Synthase Extract"];
Setup_Reaction [label="Set up Reaction with UDP-N-[¹⁴C]acetylglucosamine\nand this compound"];
Incubate [label="Incubate at Optimal Temperature"];
Stop_Reaction [label="Stop Reaction and Collect Chitin"];
Measure_Radioactivity [label="Measure Incorporated Radioactivity"];
Calculate_IC50 [label="Calculate IC50 Value"];
End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Prep_Enzyme;
Prep_Enzyme -> Setup_Reaction;
Setup_Reaction -> Incubate;
Incubate -> Stop_Reaction;
Stop_Reaction -> Measure_Radioactivity;
Measure_Radioactivity -> Calculate_IC50;
Calculate_IC50 -> End;
}
Caption: Experimental workflow for the chitin synthase inhibition assay.
References
Ezomycin A2: A Comparative Analysis of a Chitin Synthase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive statistical analysis and comparison of Ezomycin A2, a nucleoside antibiotic, with other antifungal agents. The focus is on its role as a chitin (B13524) synthase inhibitor, presenting experimental data and detailed methodologies to facilitate informed research and development decisions.
Comparative Antifungal Activity
The antifungal efficacy of this compound and its related compounds, along with other known chitin synthase inhibitors, is summarized below. The data is presented as Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an agent that inhibits the visible growth of a microorganism.
| Compound | Sclerotinia sclerotiorum (mcg/mL) | Botrytis cinerea (mcg/mL) | Candida albicans (µg/mL) | Aspergillus parasiticus (µmol L⁻¹) (IC₅₀) | Fusarium fujikuroi (µmol L⁻¹) (IC₅₀) |
| Ezomycin A1 | 25 | 100 | - | - | - |
| This compound | >100 | >100 | - | - | - |
| Ezomycin B1 | 100 | >100 | - | - | - |
| Ezomycin B2 | >100 | >100 | - | - | - |
| Nikkomycin Z | - | - | ≤0.5 - 32 | - | - |
| Polyoxin D | - | - | - | 110 | 42 |
Note: '-' indicates data not available in the provided search results. IC₅₀ represents the half-maximal inhibitory concentration.
Contrary to some initial understanding, experimental data indicates that Ezomycin A1 and B1 are the components of the Ezomycin complex responsible for the specific antifungal activity against Sclerotinia and Botrytis species.[1] this compound and B2 did not show significant activity against these fungi at concentrations up to 100 mcg/mL.[1]
Mechanism of Action: Chitin Synthesis Inhibition
Ezomycins, along with Nikkomycin Z and Polyoxins, belong to a class of antifungal agents that target the synthesis of chitin, an essential component of the fungal cell wall. Chitin synthase is the key enzyme in this pathway, and its inhibition disrupts cell wall integrity, leading to fungal cell death. This mechanism provides a selective target, as chitin is absent in mammals.
Below is a diagram illustrating the chitin synthesis pathway and the point of inhibition by these antifungal agents.
Caption: Fungal Chitin Synthesis Pathway and Inhibition.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This protocol is a standardized method for determining the in vitro susceptibility of fungi to antifungal agents.
1. Preparation of Antifungal Stock Solution:
-
Dissolve the antifungal agent in a suitable solvent (e.g., water, DMSO) to create a high-concentration stock solution.
-
Sterilize the stock solution by filtration.
2. Preparation of Microtiter Plates:
-
Dispense sterile broth medium (e.g., RPMI-1640) into the wells of a 96-well microtiter plate.
-
Perform serial two-fold dilutions of the antifungal stock solution across the wells to achieve a range of concentrations.
3. Inoculum Preparation:
-
Culture the fungal strain on an appropriate agar (B569324) medium.
-
Prepare a suspension of fungal spores or cells in sterile saline.
-
Adjust the turbidity of the suspension to a standardized concentration (e.g., 0.5 McFarland standard).
4. Inoculation and Incubation:
-
Dilute the standardized fungal suspension in the broth medium.
-
Inoculate each well of the microtiter plate with the diluted fungal suspension.
-
Include a growth control (no antifungal agent) and a sterility control (no inoculum).
-
Incubate the plates at an appropriate temperature and duration for the specific fungus being tested.
5. Determination of MIC:
-
After incubation, visually inspect the plates for fungal growth.
-
The MIC is the lowest concentration of the antifungal agent that completely inhibits visible growth.
Chitin Synthase Activity Assay (Non-Radioactive Method)
This assay measures the activity of chitin synthase and can be used to screen for inhibitors.
1. Enzyme Preparation:
-
Culture the fungal strain and harvest the mycelia.
-
Disrupt the fungal cells to release the intracellular contents, including chitin synthase.
-
Prepare a crude enzyme extract by centrifugation.
2. Assay Plate Preparation:
-
Coat the wells of a 96-well microtiter plate with Wheat Germ Agglutinin (WGA), which binds to chitin.
3. Enzymatic Reaction:
-
Prepare a reaction mixture containing the substrate UDP-N-acetylglucosamine (UDP-GlcNAc) and other necessary cofactors in a suitable buffer.
-
Add the crude enzyme extract to the wells.
-
For inhibitor screening, add the test compound (e.g., this compound) to the wells.
-
Incubate the plate to allow the synthesis of chitin.
4. Detection:
-
Wash the plate to remove unbound reagents.
-
Add a WGA-horseradish peroxidase (HRP) conjugate to the wells, which will bind to the newly synthesized chitin.
-
Add a colorimetric HRP substrate. The amount of color produced is proportional to the amount of chitin synthesized and, therefore, to the activity of chitin synthase.
-
Measure the absorbance using a microplate reader.
Experimental Workflow
The following diagram outlines the general workflow for the statistical analysis of this compound data.
Caption: Workflow for Antifungal Data Analysis.
References
Peer-reviewed studies validating Ezomycin A2 effects
Ezomycin A2, a nucleoside antibiotic isolated from Streptomyces species, has demonstrated notable antifungal properties, particularly against the plant pathogenic fungi Sclerotinia and Botrytis species.[1] This guide provides a comparative analysis of this compound, delving into its mechanism of action, available performance data, and relevant experimental protocols to assist researchers and drug development professionals in their evaluation of this compound.
Performance Comparison
While specific quantitative data such as Minimum Inhibitory Concentration (MIC) or half-maximal inhibitory concentration (IC50) for this compound against a broad range of fungal species remains limited in publicly available peer-reviewed literature, its efficacy has been qualitatively established against key phytopathogens.[1] For a comprehensive evaluation, a comparison with a well-established class of antifungal agents, the echinocandins, is presented. Echinocandins are known inhibitors of β-1,3-glucan synthase, a key enzyme in the fungal cell wall synthesis pathway.
Table 1: Antifungal Activity Comparison
| Compound/Class | Target Fungi | Reported MIC/IC50 Values | Citation(s) |
| This compound | Sclerotinia sp., Botrytis sp. | Data not available in searched literature | [1] |
| Echinocandins | |||
| Caspofungin | Candida spp. | MIC: ≤2 µg/mL (susceptible) | [2] |
| Aspergillus spp. | Fungistatic activity observed | [2] | |
| Anidulafungin | Candida spp. | MIC: ≤2 µg/mL (susceptible) | |
| C. parapsilosis, C. guilliermondii | Higher MICs observed (1-4 µg/mL) | ||
| Micafungin | Candida spp. | MIC: ≤2 µg/mL (susceptible) |
Mechanism of Action: Inhibition of β-1,3-Glucan Synthase
The proposed mechanism of action for this compound involves the inhibition of β-1,3-glucan synthase, an enzyme crucial for the synthesis of β-1,3-glucan, a major structural component of the fungal cell wall. This mode of action is shared with the echinocandin class of antifungals. The inhibition of this enzyme disrupts the integrity of the fungal cell wall, leading to osmotic instability and ultimately cell death.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for β-1,3-glucan synthase inhibition and a general workflow for evaluating antifungal activity.
Caption: Proposed mechanism of this compound via β-1,3-glucan synthase inhibition.
Caption: General experimental workflow for determining antifungal MIC values.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the validation of this compound's effects.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
a. Inoculum Preparation:
-
Fungal isolates (e.g., Sclerotinia sclerotiorum, Botrytis cinerea) are cultured on an appropriate agar (B569324) medium (e.g., Potato Dextrose Agar) at a suitable temperature until sporulation.
-
A spore suspension is prepared by gently scraping the surface of the agar with a sterile loop in a sterile saline solution containing a wetting agent (e.g., 0.05% Tween 80).
-
The suspension is filtered through sterile gauze to remove mycelial fragments.
-
The spore concentration is adjusted to a standard density (e.g., 1 x 10^5 to 5 x 10^5 CFU/mL) using a hemocytometer or by spectrophotometric methods.
b. Assay Procedure:
-
A two-fold serial dilution of this compound and comparator antifungal agents is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).
-
Each well is inoculated with the standardized fungal spore suspension.
-
Control wells are included: a growth control (no antifungal agent) and a sterility control (no inoculum).
-
The plates are incubated at an appropriate temperature (e.g., 25-28°C) for a specified period (e.g., 48-72 hours), or until sufficient growth is observed in the growth control wells.
-
The MIC is determined as the lowest concentration of the antifungal agent at which there is no visible growth.
β-1,3-Glucan Synthase Inhibition Assay
This in vitro assay directly measures the inhibitory effect of a compound on the activity of the β-1,3-glucan synthase enzyme.
a. Enzyme Preparation:
-
Fungal protoplasts are prepared from logarithmically growing fungal cells by enzymatic digestion of the cell wall.
-
The protoplasts are lysed, and the membrane fraction containing the β-1,3-glucan synthase is isolated by differential centrifugation.
b. Assay Procedure:
-
The reaction mixture is prepared containing a buffer, the membrane fraction (enzyme source), a substrate (UDP-[14C]glucose), and varying concentrations of the test compound (this compound) or a known inhibitor (e.g., caspofungin) as a positive control.
-
The reaction is initiated by the addition of the substrate and incubated at an optimal temperature (e.g., 30°C) for a defined period.
-
The reaction is stopped, and the synthesized radiolabeled β-1,3-glucan polymer is precipitated.
-
The precipitate is collected by filtration and washed to remove unincorporated UDP-[14C]glucose.
-
The radioactivity of the filter is measured using a scintillation counter.
-
The IC50 value, the concentration of the inhibitor that causes a 50% reduction in enzyme activity, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion
This compound presents a promising avenue for the development of new antifungal agents, particularly for agricultural applications against devastating plant pathogens like Sclerotinia and Botrytis. While its efficacy has been noted, a significant gap exists in the peer-reviewed literature regarding comprehensive quantitative performance data and a definitive validation of its mechanism of action. The protocols outlined in this guide provide a framework for researchers to conduct further studies to elucidate these critical aspects of this compound's bioactivity and to perform robust comparative analyses with existing antifungal compounds. Further investigation is warranted to fully realize the therapeutic potential of this natural product.
References
Safety Operating Guide
Proper Disposal of Ezomycin A2: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for Ezomycin A2 was not publicly available at the time of this writing. The following disposal procedures are based on general best practices for the handling and disposal of hazardous chemicals and information from safety data sheets of similar antifungal agents. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.
This compound is an antifungal antibiotic.[1][2] As with many biologically active compounds, it is crucial to handle and dispose of this compound in a manner that ensures the safety of laboratory personnel and minimizes environmental impact.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Glasses with Side Shields or Goggles | Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166. |
| Hand Protection | Chemical-resistant Gloves | Inspect gloves prior to use. Use proper glove removal technique to avoid skin contact. |
| Skin and Body Protection | Lab Coat, Long Pants, Closed-toe Shoes | Wear appropriate protective clothing to prevent skin exposure. |
| Respiratory Protection | NIOSH-approved Respirator | Recommended if handling powders or creating dust. A particle filter may be suitable. |
This data is synthesized from general laboratory safety standards and SDSs for similar compounds.
Step-by-Step Disposal Procedures for this compound
This section outlines a general procedure for the disposal of unused this compound and contaminated materials.
1. Waste Identification and Segregation:
-
Unused Product: Unused this compound should be treated as hazardous chemical waste. Do not mix it with other chemical waste unless approved by your institution's EHS department.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, tubes, gloves, and bench paper, should be considered contaminated and disposed of as hazardous waste.
2. Waste Collection and Storage:
-
Collect all this compound waste in a designated, properly labeled, and sealed container.
-
The container should be made of a material compatible with the chemical.
-
The label should clearly state "Hazardous Waste" and "this compound".
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
3. Institutional Waste Pickup:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste manifest and handover.
4. Spill and Emergency Procedures:
-
In case of a spill, evacuate the immediate area.
-
Wear appropriate PPE before attempting to clean up the spill.
-
For a solid spill, carefully sweep or scoop the material into a suitable container for disposal, avoiding dust formation.
-
For a liquid spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Ventilate the area and wash the spill site after the material has been removed.
-
Report all spills to your supervisor and the institutional EHS department.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
This guide provides a framework for the responsible disposal of this compound. Adherence to these general procedures, in conjunction with institution-specific protocols, is essential for maintaining a safe and compliant laboratory environment.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Ezomycin A2
For Immediate Reference: Essential Safety and Logistical Information for the Handling and Disposal of Ezomycin A2
This guide provides crucial, step-by-step procedures for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is essential for ensuring laboratory safety and maintaining experimental integrity.
This compound is classified as a hazardous chemical that is toxic if swallowed and may cause allergic skin reactions.[1][2] Proper handling and disposal are critical to mitigate risks. The following information outlines the necessary personal protective equipment (PPE), handling procedures, first aid measures, and disposal plans.
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory when handling this compound. The following table summarizes the required equipment.
| PPE Category | Required Equipment |
| Eye/Face Protection | Safety glasses with side-shields or goggles.[1] |
| Skin Protection | Appropriate protective gloves (e.g., nitrile) and a lab coat or protective clothing to prevent skin exposure.[1] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator is required, especially when dust formation is possible.[1] Work should be conducted in a chemical fume hood. |
Operational Plan: Handling and Storage
Engineering Controls:
-
Work must be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is correctly worn. Prepare the work area by ensuring it is clean and uncluttered.
-
Weighing and Transferring: Conduct all weighing and transferring of solid this compound within a chemical fume hood to control dust. Avoid the formation of dust during handling.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to prevent splashing.
-
General Hygiene: Avoid contact with eyes, skin, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
Storage:
-
Store this compound in a tightly sealed container in a freezer.
Emergency Procedures: First Aid Measures
Immediate medical attention is required for any exposure.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical advice. |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention. |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. Do not use mouth-to-mouth resuscitation. |
| Ingestion | Do NOT induce vomiting. Call a physician or poison control center immediately. |
Disposal Plan
Waste Disposal:
-
Dispose of this compound waste and contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
-
Sweep up any spills, avoiding dust formation, and shovel the material into a suitable, labeled container for disposal.
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
